molecular formula C9H10O4S B058249 4-(Methylsulfonyl)phenylacetic acid CAS No. 90536-66-6

4-(Methylsulfonyl)phenylacetic acid

Cat. No.: B058249
CAS No.: 90536-66-6
M. Wt: 214.24 g/mol
InChI Key: HGGWOSYNRVOQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)phenylacetic acid is a high-value chemical building block and research intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure features a phenylacetic acid scaffold bearing a methylsulfonyl substituent at the para position. This combination confers distinct physicochemical properties, making it a versatile precursor for the synthesis of novel bioactive compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. The acetic acid moiety allows for straightforward conjugation to other molecular scaffolds, while the electron-withdrawing methylsulfonyl group can influence the molecule's electronic distribution, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWOSYNRVOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341331
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-66-6
Record name 4-(Methylsulfonyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90536-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesylphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MESYLPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Emerging evidence also points to its intrinsic biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core function as a COX-2 inhibitor. This document details the signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and discusses its broader therapeutic potential.

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts the inflammatory cascade. The following diagram illustrates the cyclooxygenase signaling pathway and the point of intervention by this compound.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandin_h2 Prostaglandin H2 (PGH2) cox1->prostaglandin_h2 cox2->prostaglandin_h2 homeostatic_pgs Homeostatic Prostaglandins (e.g., gastric protection) prostaglandin_h2->homeostatic_pgs Isomerases inflammatory_pgs Inflammatory Prostaglandins (e.g., PGE2) prostaglandin_h2->inflammatory_pgs Isomerases inflammation Inflammation, Pain, Fever inflammatory_pgs->inflammation inhibitor This compound inhibitor->cox2

Figure 1: Cyclooxygenase Signaling Pathway and Inhibition by this compound.

Quantitative Data

Table 1: In Vivo Anti-inflammatory Activity of this compound

AssayAnimal ModelTreatmentDoseTime Point% Inhibition of Paw EdemaReference
Carrageenan-induced paw edemaRatThis compound100 mg/kg1 h25.4[1]
2 h38.7[1]
3 h45.2[1]
4 h51.6[1]
Diclofenac Sodium10 mg/kg1 h22.5[1]
2 h35.5[1]
3 h41.9[1]
4 h48.4[1]

Secondary Mechanism of Action: Antioxidant Properties

In addition to its primary role as a COX-2 inhibitor, this compound also exhibits antioxidant properties.[1] It is capable of scavenging free radicals, which can contribute to its overall anti-inflammatory effect by reducing oxidative stress at the site of inflammation. The quantitative data for its antioxidant activity is not extensively documented in publicly available literature.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes in a physiologically relevant environment.

Objective: To measure the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Methodology:

  • COX-2 Induction: Fresh human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Compound Incubation: The LPS-stimulated blood is then incubated with various concentrations of the test compound (e.g., this compound).

  • COX-1 Assay: A separate aliquot of blood (without LPS) is used for the COX-1 assay. The blood is allowed to clot, which triggers COX-1-mediated thromboxane B2 (TXB2) production. The test compound is added to assess its effect on COX-1.

  • Prostaglandin Measurement: The concentration of prostaglandin E2 (PGE2) in the plasma of the LPS-stimulated blood (a measure of COX-2 activity) and the concentration of TXB2 in the serum of the clotted blood (a measure of COX-1 activity) are determined using enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The percentage of inhibition of PGE2 and TXB2 production is calculated for each concentration of the test compound. The IC50 values are then determined from the dose-response curves.

WB_Assay_Workflow start Fresh Human Blood split Divide Blood Sample start->split cox2_path COX-2 Pathway split->cox2_path For COX-2 cox1_path COX-1 Pathway split->cox1_path For COX-1 lps Incubate with LPS (Induces COX-2) cox2_path->lps clot Allow Blood to Clot (Activates COX-1) cox1_path->clot compound_cox2 Incubate with This compound lps->compound_cox2 pge2_measure Measure PGE2 (ELISA) compound_cox2->pge2_measure compound_cox1 Add This compound clot->compound_cox1 txb2_measure Measure TXB2 (ELISA) compound_cox1->txb2_measure ic50_cox2 Calculate COX-2 IC50 pge2_measure->ic50_cox2 ic50_cox1 Calculate COX-1 IC50 txb2_measure->ic50_cox1

Figure 2: Workflow for the Human Whole Blood COX Inhibition Assay.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound (this compound) or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the control group.

Synthesis and Chemical Properties

This compound is an important raw material and intermediate in organic synthesis, particularly in the pharmaceutical industry.[3] It is a key building block for the synthesis of several selective COX-2 inhibitors, including Etoricoxib.[1]

Conclusion

This compound exerts its primary biological effect through the selective inhibition of the COX-2 enzyme, which is a cornerstone of its anti-inflammatory properties. While it is a crucial intermediate in the synthesis of more potent COX-2 inhibitors, it possesses intrinsic anti-inflammatory and antioxidant activities. Further research to quantify its COX-1/COX-2 inhibitory potency and to fully elucidate its antioxidant capacity would provide a more complete understanding of its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of anti-inflammatory drug discovery.

References

An In-depth Technical Guide to the Biological Activity of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a key structural motif in a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. While it is principally utilized as a synthetic intermediate in the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib and Rofecoxib, its intrinsic biological activities, including anti-inflammatory and antioxidant properties, are of significant interest. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Although quantitative inhibitory data for the parent compound is not extensively available in public literature, this guide presents data for its prominent derivative, Rofecoxib, to illustrate the therapeutic potential conferred by the this compound core.

Introduction

This compound is a substituted phenylacetic acid derivative characterized by a methylsulfonyl group at the para position of the phenyl ring. This electron-withdrawing group is crucial for the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. The compound serves as a foundational building block in the synthesis of diarylheterocyclic compounds that have been successfully developed as clinically effective anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[1] Beyond its role as a synthetic precursor, understanding the inherent biological activity of the this compound scaffold is essential for the rational design of novel therapeutics.

Primary Biological Activity: Selective COX-2 Inhibition

The principal biological activity of compounds derived from this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Mechanism of Action

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The methylsulfonyl group of the this compound moiety is able to insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in COX-1. This differential binding accounts for the selective inhibition of COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins.[1]

Signaling Pathway

The inhibition of COX-2 by this compound-derived compounds interrupts the inflammatory cascade. Pro-inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), trigger signaling pathways, including the NF-κB pathway, which leads to the upregulation of COX-2 expression. The subsequent production of prostaglandins by COX-2 further propagates the inflammatory response.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) NFkB_Pathway NF-κB Signaling Pathway ProInflammatory_Stimuli->NFkB_Pathway COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins COX2_Enzyme->Prostaglandins catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme substrate Inflammation Inflammation Prostaglandins->Inflammation MSPA_Derivative 4-(Methylsulfonyl)phenylacetic acid derivatives MSPA_Derivative->COX2_Enzyme Inhibition

Figure 1. Simplified signaling pathway of COX-2-mediated inflammation and its inhibition.

Quantitative Data for Biological Activity

CompoundAssay TypeTargetIC50Selectivity Index (COX-1/COX-2)
RofecoxibHuman Osteosarcoma CellsCOX-226 ± 10 nM>1000
RofecoxibCHO Cells expressing human COX-2COX-218 ± 7 nM>1000
RofecoxibPurified human recombinant enzymeCOX-20.34 µM-
RofecoxibPurified human recombinant enzymeCOX-126 µM76.5
RofecoxibHuman Whole Blood Assay (LPS-induced)COX-2 (PGE2 synthesis)0.53 ± 0.02 µM35.5
RofecoxibHuman Whole Blood Assay (coagulation)COX-1 (Thromboxane B2 synthesis)18.8 ± 0.9 µM-

Table 1: In Vitro COX Inhibitory Activity of Rofecoxib, a derivative of this compound.[2][3]

Potential Antioxidant Activity

Some evidence suggests that this compound and its derivatives possess antioxidant properties by scavenging free radicals.[1] This activity can contribute to the overall anti-inflammatory effect by reducing oxidative stress, which is a key component of the inflammatory process.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Workflow Diagram:

COX2_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Test Compound - Arachidonic Acid Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add COX-2 Enzyme - Add Test Compound Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Arachidonic Acid (Substrate) Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for a fluorometric COX-2 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer to the recommended concentration.

    • Prepare serial dilutions of this compound (or its derivatives) in the assay buffer. A final concentration range of 0.01 µM to 100 µM is a typical starting point.

    • Prepare the arachidonic acid substrate solution in an appropriate solvent as recommended by the supplier.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the COX-2 enzyme solution to all wells except the negative control.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic read.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Anti-inflammatory Activity in Cell-Based Assays

Methodology using RAW 264.7 Macrophages:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Measurement of Inflammatory Mediators:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Antioxidant Activity - Ferric Reducing Antioxidant Power (FRAP) Assay

Workflow Diagram:

FRAP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FRAP Reagent - Test Compound - Standard (e.g., Trolox) Start->Prepare_Reagents Reaction_Setup Reaction Setup: - Add FRAP Reagent to wells - Add Test Compound/Standard Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measure_Absorbance Measure Absorbance at 593 nm Incubation->Measure_Absorbance Data_Analysis Data Analysis: - Create Standard Curve - Calculate FRAP value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for the FRAP antioxidant assay.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

    • Prepare a standard solution of Trolox or ferrous sulfate.

    • Prepare solutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add the FRAP reagent to the wells of a 96-well plate.

    • Add the test compound or standard solutions to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the reaction mixture at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the FRAP value of the test compound, which is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

Conclusion

This compound is a cornerstone in the development of selective COX-2 inhibitors, with its methylsulfonylphenyl moiety being critical for conferring selectivity and potency. While direct quantitative data on its intrinsic biological activity is limited in the available literature, the profound anti-inflammatory effects of its derivatives underscore the importance of this chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anti-inflammatory and antioxidant properties of this compound and novel compounds derived from it. Further studies to quantify the intrinsic activity of the parent compound would be valuable in fully elucidating its therapeutic potential and in guiding the future design of anti-inflammatory agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the synthesis of pharmaceuticals, particularly selective COX-2 inhibitors.[1] The document details quantitative data, experimental methodologies, and relevant biochemical pathways to support research and development activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound (CAS No: 90536-66-6).[1] These values are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀O₄S[1][2][3][4]
Molecular Weight214.24 g/mol [1][4][5]
AppearanceWhite to pale yellow crystalline powder[4][6]
Melting Point136-140 °C[2][6]
Boiling Point~324.37 - 443.0 °C (estimate)[2][6]
Density~1.4 g/cm³ (estimate)[2]

Table 2: Chemical and Solubility Properties

PropertyValueSource
pKa3.90 ± 0.10 (Predicted)[6]
logP (XLogP3)1.3[5]
Water SolubilitySlightly soluble[3][6][7]
Solvent SolubilitySoluble in Methanol; Slightly soluble in DMSO[6][8]
Topological Polar Surface Area79.8 Ų[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the synthesis and determination of key physicochemical properties of this compound.

This compound is commonly synthesized from 1-(4-Methanesulfonyl-phenyl)-ethanone. A typical experimental procedure is as follows:

  • Reaction Setup : In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[6]

  • Reflux : Heat the mixture to reflux at 125°C (398 K) for 2 hours.[1][6]

  • Hydrolysis : After the initial reflux, add a 3N solution of sodium hydroxide (NaOH, 20 mL) to the reaction mixture.[6] Continue to reflux for an additional 30 minutes to hydrolyze the intermediate thioamide.[1][6]

  • Purification :

    • Cool the mixture and filter it.[6]

    • Acidify the filtrate to a pH of 6 using hydrochloric acid (HCl).[6]

    • Extract any impurities with ethyl acetate.[1][6]

  • Isolation : The resulting aqueous fraction is further acidified with diluted HCl to a pH of 2 to precipitate the final product.[1]

  • Recrystallization : The crude product is collected as a white solid and can be recrystallized from an ethanol/water solution (1:1 v/v) to obtain pure crystals.[1][6]

The melting point of an organic solid provides a key indication of its purity.

  • Sample Preparation : A small amount of the dried, crystalline this compound is packed into a capillary tube.

  • Apparatus : A calibrated melting point apparatus is used for the determination.

  • Measurement : The capillary tube is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9] For pure compounds, this range is typically narrow.

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic compound involves simple distillation.[9]

  • Apparatus Setup : A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]

  • Heating : The compound in the round-bottom flask is heated.[9]

  • Temperature Reading : The thermometer bulb is positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

  • Boiling Point : The temperature at which the vapor temperature stabilizes while the liquid is actively boiling is recorded as the boiling point.[9]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a common method.

  • Solution Preparation : A precise weight of the acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration : A standardized solution of a strong base (e.g., NaOH) is slowly added to the acid solution using a burette.

  • pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations: Synthesis Workflow and Biological Pathway

Diagrams are provided to illustrate the synthesis process and the biological mechanism of action related to this compound.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 1-(4-Methanesulfonyl-phenyl)-ethanone step1 Reflux at 125°C start1->step1 start2 Morpholine start2->step1 start3 Sulfur start3->step1 step2 Hydrolysis with NaOH step1->step2 step3 Acidification & Purification step2->step3 end_product This compound step3->end_product

Caption: Synthesis workflow of this compound.

This compound is a precursor to and shares functional characteristics with selective COX-2 inhibitors.[1] The cyclooxygenase (COX) pathway is central to inflammation.

G cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 acts on Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation leads to Inhibitor 4-(Methylsulfonyl)phenylacetic Acid Derivatives (e.g., Etoricoxib) Inhibitor->COX2 inhibits

Caption: Mechanism of COX-2 inhibition by related compounds.

References

The Structure-Activity Relationship of 4-(Methylsulfonyl)phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 4-(methylsulfonyl)phenylacetic acid derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).

The this compound scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), primarily due to its role as a key pharmacophore in selective COX-2 inhibitors.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document serves as a practical resource for the rational design of novel anti-inflammatory agents.

Core Structure and Rationale for COX-2 Selectivity

The anti-inflammatory effects of traditional NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] However, the non-selective inhibition of both COX-1, a constitutively expressed enzyme crucial for gastrointestinal protection, and COX-2, an inducible enzyme upregulated during inflammation, leads to significant gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, marked a significant advancement in anti-inflammatory therapy.

The 4-(methylsulfonyl)phenyl group is a critical feature for achieving COX-2 selectivity.[3] Molecular modeling studies have shown that the methylsulfonyl (SO₂Me) pharmacophore inserts into a secondary pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[3][4] This specific interaction is a key determinant of the high affinity and selectivity of these derivatives for COX-2.

Structure-Activity Relationship Insights

Systematic modifications of the this compound core have yielded a wealth of SAR data. The following sections summarize key findings from various studies, with quantitative data presented in the subsequent tables.

Modifications of the Acetic Acid Moiety

The carboxylic acid group of the phenylacetic acid core is crucial for its interaction with the active site of the COX enzyme. However, modifications to this part of the molecule can lead to derivatives with altered potency and selectivity. For instance, esterification or amidation of the carboxylic acid can modulate the pharmacokinetic properties of the compounds.

Substitutions on the Phenyl Ring

The phenyl ring of the this compound scaffold offers a versatile platform for introducing various substituents to enhance biological activity. The position and nature of these substituents can significantly impact COX-2 inhibitory potency and selectivity.

Introduction of Heterocyclic Moieties

A prominent strategy in the development of potent COX-2 inhibitors has been the replacement of the acetic acid side chain with various heterocyclic ring systems. These modifications often lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, the incorporation of imidazo[1,2-a]pyridine, indole, and furanone rings has resulted in highly effective COX-2 inhibitors.[2][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various this compound derivatives, providing a clear comparison of their potency and selectivity.

Table 1: Imidazo[1,2-a]pyridine Derivatives [4]

CompoundRR'COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
5aHH>400.21>190.5
5dHCl>400.18>222.2
5hCH₃H>400.14>285.7
5iCH₃F>400.12>333.3
5kCH₃Cl>400.09>444.4
5nCH₃CH₃35.60.07508.6
5qClH>400.25>160
5rClF>400.22>181.8
5sClCl>400.15>266.7
5tClCH₃>400.11>363.6

Table 2: Indole Derivatives [2]

CompoundRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
4aBenzyl10.20.1856.67
4bp-Chlorobenzyl11.80.11107.27
4cp-Methylbenzyl9.50.1563.33
4dp-Methoxybenzyl8.10.2040.50
4ePhenyl11.50.1960.53
4fp-Chlorophenyl9.80.1470.00
Indomethacin-0.0390.490.079

Table 3: 1,2-Diarylacetylene Derivatives [3]

CompoundRR'COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
11f4-SO₂Me3-OAc1.000.0616.7
12d3-SO₂Me4-Me>1000.32>320
12f3-SO₂Me3-OAc6.50.05130
Rofecoxib-->1000.50>200
Celecoxib--33.10.07472

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines[4]

A two-step reaction is typically employed for the synthesis of these derivatives.

  • Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone intermediates. Aniline derivatives are reacted with α-bromo-4-(methylsulfonyl)acetophenone to yield 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.

  • Step 2: Condensation reaction. The intermediates from the first step are condensed with various 2-aminopyridines to produce the final 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds.

In Vitro COX Inhibition Assay[2][4]

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is evaluated using an in vitro enzyme inhibition assay.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

  • Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE₂ production.

  • Detection Method: The amount of PGE₂ produced is typically measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay[3]

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • The test compounds or a reference drug (e.g., celecoxib) are administered orally to the rats.

    • After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.

Visualizing Key Concepts

Graphical representations of signaling pathways, experimental workflows, and logical relationships can significantly enhance understanding. The following diagrams were created using the DOT language.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation Pain & Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors 4-(Methylsulfonyl)phenyl Derivatives (COX-2 Inhibitors) COX2_Inhibitors->COX2 Selectively Inhibit

Caption: The Cyclooxygenase (COX) signaling pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Aniline derivatives, α-bromo-4-(methylsulfonyl)acetophenone) Intermediate Intermediate Synthesis (e.g., 1-(4-(methylsulfonyl)phenyl)-2- (phenylamino)ethan-1-one) Start->Intermediate Final_Compound Final Compound Synthesis (e.g., Condensation Reaction) Intermediate->Final_Compound Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Final_Compound->Purification In_Vitro_Assay In Vitro COX Inhibition Assay (IC₅₀ Determination) Purification->In_Vitro_Assay In_Vivo_Assay In Vivo Anti-inflammatory Assay (e.g., Carrageenan-induced paw edema) In_Vitro_Assay->In_Vivo_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Assay->SAR_Analysis SAR_Analysis->Start Rational Design of New Derivatives SAR_Logic cluster_modifications Modification Strategies cluster_activity Activity Parameters Core 4-(Methylsulfonyl)phenyl Core Scaffold Modification Structural Modifications Core->Modification Activity Biological Activity Modification->Activity R1 Substituents on Phenyl Ring R2 Modifications of Acetic Acid Moiety R3 Introduction of Heterocycles Potency COX-2 Potency (Low IC₅₀) Selectivity COX-2 Selectivity (High SI) PK_Properties Pharmacokinetic Properties

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid (MSPA) is a versatile chemical intermediate with significant applications in medicinal chemistry. Primarily, it serves as a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs with potent anti-inflammatory properties. While its role as a synthetic precursor is well-established, emerging evidence suggests that MSPA itself may possess intrinsic biological activities, including anti-inflammatory and potential anti-cancer effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of MSPA, with a focus on its interaction with the COX-2 enzyme and the downstream signaling pathways. This document also includes detailed experimental protocols for the synthesis of MSPA and for assays to evaluate its biological activity, alongside a discussion of its potential in drug discovery and development.

Introduction

This compound is a substituted phenylacetic acid derivative characterized by a methylsulfonyl group at the para position of the phenyl ring. This structural feature is pivotal to its chemical reactivity and biological activity. The primary interest in MSPA from a therapeutic standpoint stems from its role as a key intermediate in the synthesis of several selective COX-2 inhibitors, most notably Etoricoxib.[1] The selective inhibition of COX-2 is a validated therapeutic strategy for the management of pain and inflammation in conditions such as arthritis, while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2] Beyond its role as a synthetic intermediate, preliminary studies suggest that MSPA may have direct inhibitory effects on COX-2, thereby contributing to its overall pharmacological profile.[3]

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The principal therapeutic target for this compound and its derivatives is the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various types of cancerous tissues.[4] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Mechanism of Action

The proposed mechanism of action for MSPA as a COX-2 inhibitor involves the binding of the molecule to the active site of the COX-2 enzyme. The methylsulfonyl group is believed to play a crucial role in the selective binding to a side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. This selective binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[6]

Downstream Signaling Pathway

The inhibition of COX-2 by MSPA leads to the downregulation of the prostaglandin E2 (PGE2) signaling pathway. PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-EP4).[7] The activation of these receptors, particularly EP2 and EP4, is associated with inflammation, angiogenesis, and cancer progression.[5][8] By reducing PGE2 levels, MSPA can potentially mitigate these pathological processes.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects EP_receptors EP Receptors (EP1-4) Inflammation Inflammation EP_receptors->Inflammation Angiogenesis Angiogenesis EP_receptors->Angiogenesis Cancer_Progression Cancer Progression EP_receptors->Cancer_Progression Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 PGE2->EP_receptors MSPA This compound MSPA->COX2

Figure 1: Simplified signaling pathway of COX-2 and its inhibition by MSPA.

Potential in Cancer Therapy

The overexpression of COX-2 has been implicated in the pathogenesis of several types of cancer, including breast and colorectal cancer.[4] COX-2-derived prostaglandins can promote tumor growth by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis.[6] As a COX-2 inhibitor, MSPA has the potential to be a valuable agent in cancer therapy. In vitro studies have indicated that MSPA may reduce cell proliferation in various cancer cell lines.[3]

Quantitative Data

While this compound is primarily known as a synthetic intermediate, specific quantitative data on its direct biological activity is not extensively available in the public domain. To provide context for the expected potency of this class of compounds, the following table summarizes the inhibitory activity of Etoricoxib, a potent and selective COX-2 inhibitor synthesized from MSPA.

CompoundTargetAssay TypeIC50Reference
EtoricoxibHuman COX-2Whole Blood Assay1.1 ± 0.1 µMN/A
EtoricoxibHuman COX-1Whole Blood Assay116 ± 12 µMN/A

Note: The above data is for Etoricoxib and is provided for contextual purposes. Further experimental studies are required to determine the specific IC50 values for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Willgerodt-Kindler reaction followed by hydrolysis.[3][9]

MSPA_Synthesis start 4-Methylsulfonylacetophenone intermediate Thioamide Intermediate start->intermediate Morpholine, Sulfur, Reflux product This compound intermediate->product NaOH, H2O, Reflux then Acidification

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 4-Methylsulfonylacetophenone

  • Morpholine

  • Sulfur

  • 3N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 4-methylsulfonylacetophenone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[1]

  • Reflux the mixture at 125°C for 2 hours.[3]

  • Cool the mixture and add 20 mL of 3N NaOH solution.[1]

  • Reflux the mixture for an additional 30 minutes.[3]

  • After cooling, filter the mixture.

  • Acidify the filtrate to pH 6 with concentrated HCl.

  • Extract with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product.[3]

  • Collect the white solid by filtration and recrystallize from an ethanol/water mixture.[9]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and can be used to determine the IC50 of MSPA.[10]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (solvent)

  • 96-well black microplate

Procedure:

  • Prepare a stock solution of MSPA in DMSO.

  • Prepare serial dilutions of the MSPA stock solution in COX Assay Buffer.

  • In a 96-well plate, add the diluted MSPA solutions, a solvent control (DMSO), and a positive control (Celecoxib).

  • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.

  • Add the reaction mix to each well.

  • Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of MSPA.

  • Plot the percentage of inhibition against the MSPA concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay can be used to evaluate the effect of MSPA on the viability of cancer cell lines.[4][11]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (MSPA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplate

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare various concentrations of MSPA in the cell culture medium.

  • Remove the old medium and treat the cells with the MSPA solutions for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of MSPA relative to the untreated control.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a key intermediate in the synthesis of selective COX-2 inhibitors. Its chemical structure, particularly the methylsulfonyl group, is crucial for the selective inhibition of the COX-2 enzyme. While direct quantitative evidence of its therapeutic efficacy is still emerging, its structural relationship to potent anti-inflammatory drugs suggests a promising area for future research. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of MSPA, which will be instrumental in further elucidating its therapeutic potential. Further investigations into its direct effects on COX-2 and its activity in various cancer models are warranted to fully understand its pharmacological profile and potential for development as a standalone therapeutic agent.

References

4-(Methylsulfonyl)phenylacetic Acid in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a chemical compound that has garnered interest in the field of cancer research primarily due to its structural similarity to known anti-inflammatory and anti-cancer agents. Its core structure, featuring a phenylacetic acid moiety with a methylsulfonyl group, is a key component of several selective cyclooxygenase-2 (COX-2) inhibitors. The overexpression of COX-2 is a well-documented phenomenon in various malignancies, contributing to tumor growth, angiogenesis, and resistance to apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in oncology, focusing on its mechanism of action, relevant experimental data from related compounds, and detailed experimental protocols for its evaluation.

Introduction

This compound (MSPA) is an organic compound with the chemical formula C₉H₁₀O₄S[1]. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors like Etoricoxib[2]. The scientific rationale for investigating MSPA in cancer research is rooted in the established link between inflammation and cancer. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its elevated expression is observed in numerous cancers, including breast and colorectal cancer[2][3]. By inhibiting COX-2, it is hypothesized that MSPA and its derivatives can modulate pro-tumorigenic signaling pathways, thereby inhibiting cancer cell proliferation and survival[2].

Mechanism of Action: COX-2 Inhibition and Downstream Signaling

The primary proposed mechanism of action for this compound in cancer is the inhibition of the COX-2 enzyme[2]. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, including prostaglandin E2 (PGE2)[4]. Elevated levels of PGE2 in the tumor microenvironment are known to promote cancer progression through several mechanisms[4][5][6].

The COX-2-PGE2 Signaling Pathway

Inhibition of COX-2 by MSPA is expected to decrease the production of PGE2, thereby disrupting its pro-tumorigenic signaling cascade. PGE2 exerts its effects by binding to its G-protein coupled receptors (EP1-4), which in turn can activate multiple downstream pathways, including the PI3K/Akt and NF-κB pathways[4][7][8]. These pathways are critical for cell survival, proliferation, and inflammation.

COX2_PGE2_Pathway MSPA This compound COX2 COX-2 MSPA->COX2 Inhibits PGH2 Prostaglandin H2 COX2->PGH2 Converts to ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate PGE2 Prostaglandin E2 PGH2->PGE2 Converts to EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Activates PI3K_AKT PI3K/Akt Pathway EP_Receptors->PI3K_AKT NFkB NF-κB Pathway EP_Receptors->NFkB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis ApoptosisInhibition Inhibition of Apoptosis PI3K_AKT->ApoptosisInhibition NFkB->Proliferation NFkB->Angiogenesis NFkB->ApoptosisInhibition

Caption: Proposed mechanism of action of this compound via COX-2 inhibition.

Induction of Apoptosis

A key consequence of inhibiting the COX-2/PGE2 pathway is the induction of apoptosis, or programmed cell death, in cancer cells. Prostaglandins can promote cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax[9][10]. By reducing PGE2 levels, MSPA may shift the balance towards apoptosis, leading to the activation of caspase cascades and subsequent cell death[9][11].

Apoptosis_Pathway MSPA This compound COX2 COX-2 MSPA->COX2 Inhibits PGE2 ↓ Prostaglandin E2 COX2->PGE2 Bcl2 ↓ Bcl-2 (Anti-apoptotic) PGE2->Bcl2 Bax ↑ Bax (Pro-apoptotic) PGE2->Bax Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Quantitative Data

While specific quantitative data for the anti-cancer activity of this compound is limited in publicly available literature, data from structurally related COX-2 inhibitors provide a strong rationale for its investigation. For instance, Rofecoxib, which shares the 4-(methylsulfonyl)phenyl moiety, is a potent and selective COX-2 inhibitor with an IC50 value of 0.53 µM in a human whole blood assay for COX-2-derived PGE2 synthesis[12].

Table 1: In Vitro Anti-Cancer Activity of a Structurally Related COX-2 Inhibitor (Rofecoxib)

Cell LineAssayEndpointIC50 (µM)Reference
Human Osteosarcoma CellsPGE2 ProductionCOX-2 Inhibition0.026[12]
CHO cells (human COX-2)Enzyme ActivityCOX-2 Inhibition0.018[12]
U937 cells (human COX-1)Enzyme ActivityCOX-1 Inhibition>50[12]

Table 2: In Vivo Anti-inflammatory Activity of a Structurally Related COX-2 Inhibitor (Rofecoxib) in Rodent Models

ModelEndpointID50 (mg/kg)Reference
Carrageenan-induced Paw EdemaInflammation1.5[12]
Carrageenan-induced HyperalgesiaPain1.0[12]
LPS-induced PyresisFever0.24[12]
Adjuvant-induced ArthritisArthritis0.74 (mg/kg/day)[12]

Note: The data presented above is for Rofecoxib, a structurally related compound, and is intended to be illustrative of the potential activity of COX-2 inhibitors. Specific studies on this compound are required to determine its precise efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Cell_Viability_Workflow Start Start: Seed Cancer Cells in 96-well plates Treatment Treat cells with varying concentrations of MSPA Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability (%) and IC50 Absorbance->Analysis End End Analysis->End

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

This protocol details the detection of key apoptosis markers by Western blot.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.

Pharmacokinetics and In Vivo Studies

Table 3: Representative Pharmacokinetic Parameters from a Preclinical Study in Mice (Illustrative)

ParameterUnitValue (Example Compound)
Cmax (Oral)µg/mL710 +/- 57 (at 300 mg/kg)
Tmax (Oral)h2.1
AUC (Oral)µg*h/mL1771
Half-life (t1/2)h2.1
Bioavailability%Not Determined

Note: The data in this table is for a different compound (Flavone Acetic Acid) and is provided for illustrative purposes only to indicate the types of parameters that should be determined for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents, primarily through the inhibition of the COX-2 enzyme. While direct evidence of its anti-tumor activity is currently limited, the well-established role of COX-2 in cancer progression provides a strong rationale for its further investigation. Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanism of action studies: Confirming its COX-2 inhibitory activity and elucidating the downstream signaling pathways it modulates.

  • In vivo efficacy studies: Evaluating its ability to inhibit tumor growth in preclinical animal models of cancer.

  • Pharmacokinetic profiling: Characterizing its ADME properties to assess its drug-like potential.

A thorough investigation of these aspects will be crucial to ascertain the therapeutic potential of this compound in the field of oncology.

References

role of 4-(Methylsulfonyl)phenylacetic acid in neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 4-(Methylsulfonyl)phenylacetic Acid in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chemical compound with significant relevance in the field of medicinal chemistry, primarily recognized for its role as a selective cyclooxygenase-2 (COX-2) inhibitor and as a critical intermediate in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib.[1][2][3] While direct, extensive research on its specific effects in neuroinflammatory models is limited, its mechanism of action through COX-2 inhibition provides a strong theoretical and practical basis for its importance in developing therapeutics for neuroinflammatory conditions. This document provides a comprehensive overview of its chemical properties, mechanism of action, synthetic utility, and the underlying connection between its primary biological target, COX-2, and the pathological processes of neuroinflammation.

Physicochemical Properties

This compound is an off-white to cream-colored solid compound.[3] Its core structure consists of a phenylacetic acid scaffold with a methylsulfonyl group at the para-position, which is crucial for its biological activity.[1]

PropertyValueReference
CAS Number 90536-66-6[1]
Molecular Formula C₉H₁₀O₄S[4]
Molecular Weight 214.24 g/mol [1][4]
Appearance Off-white to cream color solid[3]
Synonyms (4-Methanesulfonylphenyl)acetic Acid, 4-Mesylphenylacetic Acid[5]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. In response to pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By selectively inhibiting COX-2, the compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.[1] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[1]

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 Enzyme aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation inhibitor This compound (and its derivatives) inhibitor->cox2 Inhibition

Fig. 1: COX-2 signaling pathway and point of inhibition.

Role in Drug Synthesis: A Precursor to Etoricoxib

A primary application of this compound is its use as a key raw material and intermediate in the synthesis of second-generation COX-2 inhibitors, most notably Etoricoxib.[2][7] Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[7] The synthesis involves the condensation of this compound with a pyridine derivative to form a key diketone intermediate, which then undergoes cyclization to form the core structure of Etoricoxib.[7][8]

Synthesis_Workflow start1 This compound step1 Condensation Reaction (e.g., via Grignard Reagent) start1->step1 start2 Pyridine Derivative (e.g., 6-methylpyridin-3-carboxylic acid ester) start2->step1 intermediate Diketone Intermediate (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) step1->intermediate step2 Cyclization intermediate->step2 product Etoricoxib step2->product

Fig. 2: Simplified synthetic workflow from the acid to Etoricoxib.

Relevance to Neuroinflammation

Neuroinflammation is a specialized immune response in the central nervous system (CNS) characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators.[9] This process is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[9][10]

The COX-2 enzyme is a critical player in neuroinflammation. Under pathological conditions in the CNS, COX-2 expression is significantly upregulated in neurons and glial cells.[6] The resulting increase in prostaglandin production, particularly Prostaglandin E2 (PGE2), contributes to a vicious cycle of inflammation by promoting the release of other pro-inflammatory cytokines (e.g., IL-1β, TNF-α), increasing oxidative stress, and contributing to neuronal damage and death.[6][11]

Therefore, the inhibition of COX-2 is a key therapeutic strategy for mitigating neuroinflammation. By functioning as a COX-2 inhibitor and serving as the foundational scaffold for potent drugs like Etoricoxib, this compound is intrinsically linked to the development of treatments targeting these neuroinflammatory pathways.

Experimental Protocols

Protocol: In-Vitro Assessment of Anti-Neuroinflammatory Activity
  • Cell Culture : BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Cells are seeded in multi-well plates. After reaching 80% confluency, the media is replaced, and cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulation : Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture media and incubating for 24 hours. A vehicle control group and an LPS-only group are included.

  • Nitric Oxide (NO) Measurement : The production of nitric oxide, a pro-inflammatory mediator, is quantified from the cell culture supernatant using the Griess reagent assay.

  • Cytokine Analysis : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis : Cell lysates are collected to analyze the expression and phosphorylation levels of key inflammatory signaling proteins, such as p65 (NF-κB) and p38 MAPK, to elucidate the mechanism of action.[10]

  • Data Analysis : The results are analyzed to determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators. Statistical significance is typically assessed using ANOVA.

Experimental_Workflow culture Culture BV-2 Microglial Cells pretreat Pre-treat with Test Compound culture->pretreat stimulate Stimulate with LPS (Induce Inflammation) pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect analysis Analysis collect->analysis griess Griess Assay (NO) analysis->griess elisa ELISA (Cytokines) analysis->elisa western Western Blot (Pathways) analysis->western

Fig. 3: General workflow for in-vitro anti-neuroinflammatory testing.

Conclusion

This compound holds a significant, albeit often indirect, role in the context of neuroinflammation. Its intrinsic activity as a selective COX-2 inhibitor establishes its function as an anti-inflammatory agent. However, its most prominent contribution lies in its indispensable role as a chemical building block for the synthesis of highly potent and selective NSAIDs that are used to treat a range of inflammatory diseases. Given the critical involvement of COX-2 in neuroinflammatory pathologies, the development of inhibitors derived from this foundational molecule represents a vital strategy in the ongoing search for effective treatments for neurodegenerative diseases. For drug development professionals, this compound is not just an intermediate, but a gateway to a class of compounds with proven therapeutic relevance to inflammatory processes, including those in the central nervous system.

References

Technical Guide: ADME Properties of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such intermediates is crucial for optimizing drug design and development processes. While direct experimental ADME data for this compound is not extensively available in the public domain, this guide provides an in-depth overview of its predicted physicochemical properties and the well-characterized ADME profile of its close structural analog, Etoricoxib. Furthermore, it details the standard experimental protocols used to determine these critical ADME parameters.

Predicted Physicochemical and ADME Properties of this compound

In silico tools provide valuable predictions for the ADME properties of compounds in the early stages of drug discovery.[3][4][5] These predictions help in prioritizing candidates for further experimental evaluation. Below is a summary of the predicted properties for this compound.

PropertyPredicted ValueImplication for ADME
Molecular Weight 214.24 g/mol [6][7]Low molecular weight is generally favorable for absorption.
pKa 3.90 ± 0.10[8]As an acidic compound, its ionization state, and thus its absorption and distribution, will be pH-dependent.
Predicted LogP (Octanol/Water Partition Coefficient) -0.21 to 1.3[6][7]This range suggests a relatively hydrophilic character, which can influence its distribution and permeability across membranes.
Predicted Water Solubility Slightly soluble[9]Solubility is a critical factor for absorption.
Topological Polar Surface Area (TPSA) 79.8 Ų[6]A TPSA in this range is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1[6]Adheres to Lipinski's rule of five.
Hydrogen Bond Acceptors 4[6]Adheres to Lipinski's rule of five.
Rotatable Bonds 3[6]A low number of rotatable bonds is generally favorable for good oral bioavailability.

ADME Profile of Etoricoxib: A Close Structural Analog

Etoricoxib, a selective COX-2 inhibitor synthesized from this compound, has a well-documented ADME profile.[1][2] This data provides valuable insights into the potential behavior of the 4-(methylsulfonyl)phenyl scaffold in biological systems.

Absorption

Etoricoxib is well-absorbed after oral administration, with a bioavailability of approximately 83% to 100%.[10][11][12][13] Peak plasma concentrations are typically reached within one to two hours.[11][13][14][15]

Distribution

Etoricoxib is extensively bound to plasma proteins, primarily albumin, with a binding percentage of about 92%.[16][17][18][19] It has an apparent volume of distribution of approximately 120 L in humans, indicating wide distribution into tissues.[12][14][15][19]

Metabolism

Etoricoxib is extensively metabolized in the liver, with less than 1% of the dose excreted unchanged in the urine.[10][14][15][20] The primary metabolic pathway is the oxidation of the 6'-methyl group, a reaction primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[10][11][14][20] Other CYP enzymes, including CYP2C9, CYP2D6, CYP1A2, and CYP2C19, play minor roles.[20] The major metabolite is the 6'-carboxylic acid derivative of etoricoxib.[10]

Excretion

The metabolites of etoricoxib are primarily excreted in the urine (around 70%) and to a lesser extent in the feces (around 20%).[10][12][16] The elimination half-life of etoricoxib is approximately 22 hours, which allows for once-daily dosing.[13][16][18]

Summary of Etoricoxib Pharmacokinetic Parameters

ParameterValueReference
Bioavailability ~83-100%[10][11][12][13]
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[11][13][14][15]
Plasma Protein Binding ~92%[16][17][18][19]
Volume of Distribution (Vd) ~120 L[12][14][15][19]
Major Metabolizing Enzyme CYP3A4[11][14][20]
Major Metabolite 6'-carboxylic acid derivative[10]
Route of Excretion Primarily urine (~70%), feces (~20%)[10][12][16]
Elimination Half-life (t½) ~22 hours[13][16][18]

Experimental Protocols for Key ADME Assays

Standardized in vitro assays are fundamental in drug discovery to determine the ADME properties of new chemical entities.

Caco-2 Permeability Assay for Absorption

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. It is widely used to predict the oral absorption of drugs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

Microsomal Stability Assay for Metabolism

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology:

  • Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system (to initiate the enzymatic reaction) in a buffer solution.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: After centrifugation to remove precipitated proteins, the concentration of the remaining parent compound in the supernatant is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Equilibrium Dialysis for Plasma Protein Binding

This is the gold standard method for determining the extent to which a drug binds to plasma proteins.

Methodology:

  • Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.

  • Equilibration: The unit is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Quantification: After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the unbound and bound drug is calculated from the concentration difference between the two chambers.

Visualizations

General In Vitro ADME Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A1 Solubility Assay A2 Caco-2 Permeability A1->A2 D1 Plasma Protein Binding (Equilibrium Dialysis) M1 Microsomal Stability M2 Hepatocyte Stability M1->M2 M3 CYP Inhibition M2->M3 E1 Transporter Assays Lead_Compound Lead_Compound Lead_Compound->A1 Lead_Compound->D1 Lead_Compound->M1 Lead_Compound->E1

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

Metabolic Pathway of Etoricoxib

Etoricoxib_Metabolism Etoricoxib Etoricoxib M_hydroxy 6'-Hydroxymethyl-etoricoxib Etoricoxib->M_hydroxy CYP3A4 (Major) CYP2C9, 2D6, 1A2, 2C19 (Minor) M_N_oxide Etoricoxib-1'-N-oxide Etoricoxib->M_N_oxide N-oxidation M_carboxy 6'-Carboxylic acid derivative (Major Metabolite) M_hydroxy->M_carboxy Oxidation M_glucuronide O-beta-D-glucuronide conjugate M_hydroxy->M_glucuronide Glucuronidation M_N_oxide_hydroxy 1'-N-oxide of 6'-hydroxymethyl-etoricoxib M_hydroxy->M_N_oxide_hydroxy N-oxidation

Caption: The primary metabolic pathways of Etoricoxib in humans.

References

The Auxin-Like Activity of Phenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. The most well-known native auxin is indole-3-acetic acid (IAA). However, another endogenously occurring auxin, phenylacetic acid (PAA), has been identified in a wide range of plant species and has been shown to exhibit auxin-like activities. While generally less potent than IAA, PAA is often present in significantly higher concentrations in plant tissues.

This technical guide focuses on the auxin-like activity of PAA derivatives, with a specific interest in 4-(Methylsulfonyl)phenylacetic acid and its related compounds. While specific studies have identified auxin-like activity in this compound and its derivatives, the detailed quantitative data and experimental protocols from these seminal studies are not widely available in the public domain. Therefore, this guide will provide a comprehensive overview of the known auxin-like activity of PAA and its analogs based on accessible research, detail the common experimental protocols for assessing such activity, and describe the established signaling pathway through which these compounds are understood to function.

Phenylacetic Acid (PAA) and its Derivatives as Auxin Analogs

Phenylacetic acid is a naturally occurring auxin found in many plants.[1][2] Its derivatives, both natural and synthetic, have been investigated for their potential as plant growth regulators. Research has shown that substitutions on the phenyl ring can modulate the auxin-like activity of PAA. For instance, 3,4-dichlorophenylacetic acid has been identified as a compound with auxin-like activity that promotes root growth and induces the expression of auxin-responsive genes.

Comparative Auxin-like Activity of PAA and IAA

While specific quantitative data for this compound derivatives are not available, a general comparison between the auxin activities of PAA and IAA can be summarized from the existing literature.

FeatureIndole-3-Acetic Acid (IAA)Phenylacetic Acid (PAA)
Potency HighGenerally lower than IAA
Endogenous Concentration LowerOften significantly higher than IAA
Transport Polar (active transport)Non-polar (diffusion)
Signaling Pathway TIR1/AFB-mediatedTIR1/AFB-mediated

Experimental Protocols for Assessing Auxin-Like Activity

Several established bioassays are commonly used to determine the auxin-like activity of chemical compounds. These assays typically measure a physiological response in plants that is characteristic of auxin action.

Oat Coleoptile Elongation Test

This classic bioassay measures the ability of a compound to induce cell elongation in the coleoptiles of oat seedlings.

Methodology:

  • Oat seeds (Avena sativa) are germinated in the dark to produce etiolated seedlings.

  • The tips of the coleoptiles are excised, and a section of the coleoptile is removed.

  • The test compound, dissolved in an agar block, is placed on one side of the cut surface.

  • The coleoptiles are incubated in a humid environment.

  • Auxin-like activity is quantified by measuring the angle of curvature of the coleoptile, which results from the promotion of cell elongation on the side where the compound was applied.

Root Elongation Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations. This response is used to quantify auxin activity.

Methodology:

  • Seeds of a model plant, such as Arabidopsis thaliana, are sterilized and plated on a nutrient agar medium.

  • The medium is supplemented with various concentrations of the test compound.

  • The plates are incubated vertically in a growth chamber to allow for root growth along the surface of the agar.

  • After a defined period (e.g., 7-10 days), the length of the primary root is measured.

  • A dose-response curve is generated to determine the concentration at which the compound inhibits root growth by 50% (IC50), providing a measure of its auxin-like potency.

Adventitious Root Formation Assay

A hallmark of auxin activity is the promotion of adventitious root formation.

Methodology:

  • Cuttings from a suitable plant species (e.g., mung bean, pea) are prepared.

  • The basal ends of the cuttings are treated with solutions containing different concentrations of the test compound.

  • The cuttings are then placed in a rooting medium (e.g., water, vermiculite).

  • After a period of incubation, the number and length of adventitious roots that have formed are counted and measured.

  • An increase in the number and/or length of adventitious roots compared to a control group indicates auxin-like activity.

Signaling Pathway of PAA and its Derivatives

Phenylacetic acid and its derivatives with auxin-like activity are understood to function through the same canonical auxin signaling pathway as IAA. This pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Key Steps in the Auxin Signaling Pathway:

  • Auxin Binding: In the presence of auxin (such as PAA or its active derivatives), the hormone binds to the TIR1/AFB receptor protein.

  • Co-receptor Complex Formation: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, forming a co-receptor complex.

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.

  • Gene Transcription: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors.

  • Auxin Response: The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes that mediate the various physiological responses to auxin.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_degradation Degradation Auxin Auxin (e.g., PAA derivative) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive represses SCF->Aux_IAA ubiquitinates ARF_active ARF (active) ARF_inactive->ARF_active activation AuxRE Auxin Response Element ARF_active->AuxRE binds to Gene Auxin-Responsive Gene AuxRE->Gene promotes mRNA mRNA Gene->mRNA transcription Protein Response Proteins mRNA->Protein translation Cellular Response Cellular Response Protein->Cellular Response

Caption: The TIR1/AFB-mediated auxin signaling pathway.

General Experimental Workflow for Auxin Bioassay

ExperimentalWorkflow start Start: Prepare Plant Material (e.g., Oat Coleoptiles, Arabidopsis Seedlings) prep_compounds Prepare Test Compound Solutions (Varying Concentrations) start->prep_compounds treatment Apply Treatment start->treatment prep_compounds->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Data Collection (e.g., Measure Root Length, Curvature Angle) incubation->data_collection analysis Data Analysis (e.g., Dose-Response Curve, Statistical Tests) data_collection->analysis end Conclusion: Determine Auxin-Like Activity analysis->end

Caption: A generalized workflow for conducting an auxin bioassay.

Conclusion

While the specific quantitative auxin-like activity of this compound and its derivatives remains to be fully elucidated from publicly accessible literature, the broader class of phenylacetic acid derivatives represents a promising area for the development of novel plant growth regulators. The established bioassays and knowledge of the auxin signaling pathway provide a robust framework for the continued investigation of these compounds. Further research, and access to key historical studies, will be crucial in fully characterizing the potential of this compound derivatives in agriculture and plant science.

References

Methodological & Application

Analytical Methods for the Characterization of 4-(Methylsulfonyl)phenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the COX-2 inhibitor Etoricoxib.[1] The following methods are essential for confirming the identity, purity, and stability of this compound.

Physicochemical Properties

A fundamental step in the characterization of any chemical substance is the determination of its physical and chemical properties.

PropertyValueAnalytical Method
Molecular FormulaC₉H₁₀O₄SMass Spectrometry
Molecular Weight214.24 g/mol Mass Spectrometry
Melting Point136-140 °CDifferential Scanning Calorimetry (DSC)
SolubilitySlightly soluble in water; Soluble in DMSO and Methanol.Gravimetric/Spectroscopic Methods
pKa3.90 ± 0.10 (Predicted)Potentiometric Titration / Computational

Chromatographic Methods

Chromatographic techniques are paramount for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M disodium hydrogen orthophosphate adjusted to pH 7.2 or 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point is a 60:40 or 85:15 ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent (e.g., a mixture of buffer and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Data Presentation:

ParameterTypical Value
Retention TimeDependent on specific method conditions
Purity (by area %)>98%
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantification (LOQ)~0.50 µg/mL

Logical Workflow for HPLC Analysis:

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Separation detection UV Detector (254 nm) column->detection Elution data Data Acquisition & Purity Calculation detection->data Signal

HPLC analysis workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities. Silylation is a common derivatization technique.

Experimental Protocol:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample into a reaction vial.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Data (300 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.58singlet1H-COOH
7.88-7.85multiplet2HAromatic CH (ortho to -SO₂CH₃)
7.54-7.52multiplet2HAromatic CH (ortho to -CH₂COOH)
3.73singlet2H-CH₂-
3.20singlet3H-SO₂CH₃

¹³C NMR Data (Predicted):

While experimental data is preferable, predicted chemical shifts provide a useful reference.

Chemical Shift (δ, ppm)Assignment
~172-COOH
~142Aromatic C-SO₂CH₃
~138Aromatic C-CH₂COOH
~130Aromatic CH
~128Aromatic CH
~44-SO₂CH₃
~40-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1300 and ~1150S=O stretch (sulfonyl)
~1600, ~1500C=C stretch (aromatic)

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of the compound.

Experimental Protocol:

  • Instrumentation: A DSC or TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Heat the sample from room temperature to above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • TGA Conditions:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

Data Presentation:

ParameterTypical Value
Melting Endotherm (DSC)Onset: ~136°C, Peak: ~138-140°C
Decomposition Temperature (TGA)Onset of significant weight loss > 200°C

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow sample Sample Weighing dsc DSC Analysis sample->dsc tga TGA Analysis sample->tga data_dsc Melting Point Determination dsc->data_dsc data_tga Decomposition Profile tga->data_tga

Workflow for DSC and TGA analysis.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

Experimental Protocol:

Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples by a validated stability-indicating HPLC method at appropriate time points.

  • Acidic Hydrolysis:

    • Treat the sample solution with 0.1 M HCl and heat at 80°C for 2-8 hours.

  • Basic Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation:

    • Treat the sample solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to dry heat (e.g., 105°C) for several hours.

  • Photolytic Degradation:

    • Expose the solid sample or its solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

Data Presentation:

Stress ConditionObservation% DegradationMajor Degradation Products (if known)
0.1 M HCl, 80°C(To be determined)
0.1 M NaOH, 60°C(To be determined)
3% H₂O₂, RT(To be determined)
Dry Heat, 105°C(To be determined)
Photolytic(To be determined)

Logical Flow of a Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidative Degradation oxidation->analysis thermal Thermal Degradation thermal->analysis photo Photolytic Degradation photo->analysis sample This compound sample->acid sample->base sample->oxidation sample->thermal sample->photo results Identify Degradants & Quantify Purity analysis->results

Workflow for forced degradation studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the selective COX-2 inhibitor, Etoricoxib.[1] Its purity is a critical quality attribute that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the determination of purity of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocols

Recommended HPLC Method

This method is a recommended starting point for the analysis of this compound, based on established methods for related compounds and general principles of RP-HPLC for acidic analytes. Method optimization and validation are essential for implementation in a specific laboratory setting.

2.1.1. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV detector
Column Zorbax SB-CN, 250 mm x 4.6 mm, 5 µm or equivalent
Mobile Phase A 0.1% v/v Formic Acid in Water
Mobile Phase B 0.1% v/v Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

2.1.2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.

  • Standard Preparation (approx. 0.5 mg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Sample Preparation (approx. 0.5 mg/mL): Accurately weigh about 50 mg of the this compound sample and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The validation should include the following parameters, with suggested acceptance criteria.

2.2.1. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted on the this compound sample. The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products and potential process impurities, such as 4-(methylsulfonyl)acetophenone. Peak purity analysis of the main peak in the chromatograms of the stressed samples should also be performed.

2.2.2. Linearity

The linearity of the method should be evaluated by analyzing a series of solutions of this compound reference standard at different concentrations, typically ranging from the Limit of Quantification (LOQ) to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

2.2.3. Accuracy (% Recovery)

The accuracy of the method should be determined by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal sample concentration). The recovery of the analyte should be within 98.0% to 102.0%.

2.2.4. Precision

  • Repeatability (Intra-day precision): The precision of the method should be assessed by performing six independent analyses of the same sample on the same day. The relative standard deviation (% RSD) of the purity values should be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision): The intermediate precision should be determined by analyzing the same sample on two different days, by different analysts, and on different instruments. The % RSD of the purity values should be ≤ 2.0%.

2.2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These limits should be experimentally verified by injecting solutions at the determined concentrations.

Data Presentation

The following tables summarize hypothetical but realistic quantitative data that could be obtained during the validation of the described HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
% RSD of 5 replicate injections ≤ 1.0%0.4%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
512500
50124500
250623000
5001251000
7501878000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%25.124.999.2%
100%50.250.5100.6%
150%75.374.899.3%

Table 4: Precision Data

Parameter% Purity% RSD
Repeatability (n=6) 99.5, 99.6, 99.4, 99.5, 99.7, 99.50.10%
Intermediate Precision (n=6) 99.3, 99.5, 99.2, 99.4, 99.6, 99.40.15%

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.13.2
LOQ 0.310.5

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_results Results prep_standard Standard Preparation hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Sample Preparation prep_sample->hplc_system prep_mobile_phase Mobile Phase Preparation prep_mobile_phase->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Sample and Standard Analysis system_suitability->analysis data_acquisition Data Acquisition analysis->data_acquisition purity_calculation Purity Calculation data_acquisition->purity_calculation method_validation Method Validation purity_calculation->method_validation report Final Report method_validation->report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_method Analytical Method cluster_validation Validation Parameters method HPLC Method Specificity Specificity method->Specificity ensures separation Linearity Linearity method->Linearity quantifies response Accuracy Accuracy method->Accuracy measures closeness to true value Precision Precision method->Precision assesses reproducibility LOD_LOQ LOD & LOQ method->LOD_LOQ defines limits Robustness Robustness method->Robustness evaluates reliability Specificity->Accuracy Linearity->Accuracy Linearity->Precision Precision->Accuracy

Caption: Interrelation of HPLC method validation parameters.

References

Characterization of 4-(Methylsulfonyl)phenylacetic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the characterization of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

This compound (MSPA) is a crucial building block in organic synthesis, particularly for the development of selective COX-2 inhibitors. Its purity and structural integrity are paramount for the successful synthesis of active pharmaceutical ingredients. This note details the standardized protocols for acquiring and interpreting NMR and Mass Spec data for MSPA, ensuring reliable characterization.

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1H-COOH
7.84 - 7.88Doublet2HAr-H
7.52 - 7.56Doublet2HAr-H
3.73 - 3.74Singlet2H-CH₂-
3.13 - 3.20Singlet3H-SO₂CH₃

Solvent: DMSO-d₆, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~172C=O
~141Ar-C (quaternary, attached to -SO₂CH₃)
~138Ar-C (quaternary, attached to -CH₂COOH)
~130Ar-CH
~128Ar-CH
~44-SO₂CH₃
~40-CH₂-

Note: These are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure. For this compound (Molecular Formula: C₉H₁₀O₄S, Molecular Weight: 214.24 g/mol ), Electron Ionization (EI) is a suitable technique.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
214[M]⁺ (Molecular Ion)
169[M - COOH]⁺
154[M - CH₂COOH]⁺
135[M - SO₂CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
79[SO₂CH₃]⁺

Note: The fragmentation pattern is predicted based on the functional groups present in the molecule. The base peak may vary depending on the ionization conditions.

Experimental Protocols

NMR Spectroscopy Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.7 mL of DMSO-d6 transfer Transfer solution to NMR tube dissolve->transfer load Load sample into NMR spectrometer transfer->load shim Shim the magnetic field load->shim acquire_H Acquire ¹H spectrum shim->acquire_H acquire_C Acquire ¹³C spectrum acquire_H->acquire_C phase Phase correction acquire_C->phase baseline Baseline correction phase->baseline integrate Integration of peaks baseline->integrate peak_pick Peak picking integrate->peak_pick

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

    • Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

The following protocol outlines the general procedure for analyzing this compound using Electron Ionization Mass Spectrometry (EI-MS).

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Introduction cluster_analysis MS Analysis cluster_interp Data Interpretation dissolve_ms Dissolve a small amount of sample in a volatile solvent (e.g., Methanol) inject Inject the solution into the GC-MS or direct inlet dissolve_ms->inject ionize Ionize the sample using Electron Ionization (70 eV) inject->ionize separate Separate ions based on mass-to-charge ratio ionize->separate detect Detect the ions separate->detect identify_mol_ion Identify the molecular ion peak detect->identify_mol_ion analyze_frag Analyze the fragmentation pattern identify_mol_ion->analyze_frag confirm Confirm the structure analyze_frag->confirm

Caption: Workflow for Mass Spectrometry sample introduction, analysis, and data interpretation.

Detailed Steps:

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Mass Analysis:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer.

    • Separate the ions according to their mass-to-charge (m/z) ratio.

    • Detect the ions to generate the mass spectrum.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Correlate the observed fragments with the known structure of this compound to confirm its identity.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the characterization of this compound using NMR and Mass Spectrometry. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is critical for quality control and regulatory compliance in the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of Etoricoxib Utilizing 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of Etoricoxib, a selective COX-2 inhibitor, with a specific focus on the pivotal role of 4-(Methylsulfonyl)phenylacetic acid as a key starting material. The protocols outlined herein are based on established and refined synthetic routes, offering comprehensive methodologies and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. A crucial step in many synthetic routes to Etoricoxib involves the use of this compound. This document details the preparation of this key intermediate and its subsequent conversion to Etoricoxib.

Synthetic Strategy Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of the key intermediate, this compound.

  • Condensation of this compound with a pyridine derivative to form a diketone intermediate, followed by cyclization to yield Etoricoxib.

This approach is advantageous due to the commercial availability of the initial starting materials and the relatively straightforward reaction sequences.

Experimental Protocols

Part 1: Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Willgerodt-Kindler reaction of 4-(methylsulfonyl)acetophenone, followed by hydrolysis.

Protocol 1: Two-Step Synthesis from 4-(Methylsulfonyl)acetophenone

This protocol involves the formation of a thiomorpholide intermediate, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione

  • To a four-necked flask, add 4-(methylsulfonyl)acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), and morpholine (5.3mL, 60mmol).[1]

  • Add silica-supported hydrofluoric acid (HBF₄·SiO₂) (5g, 2.5mmol) as a catalyst.[1]

  • Stir the mixture and heat to 75°C for 3 hours.[1]

  • After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.[1]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

  • Collect the solid product by filtration.

Step 2: Hydrolysis to this compound

  • In a four-necked flask, combine the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione (13.3g, 44mmol) obtained in the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution.[1]

  • Heat the mixture to 80-85°C and stir for 6 hours.[1]

  • Distill off the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and let it stand at room temperature for 1 hour. A dark green flocculent precipitate will form.

  • Filter the mixture to obtain a light red, transparent solution.

  • Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and dry to obtain this compound.

A similar, alternative hydrolysis procedure involves refluxing the thiomorpholide intermediate with a 3N solution of NaOH.[2]

Quantitative Data for Protocol 1

ParameterValueReference
Starting Material4-(Methylsulfonyl)acetophenone[1]
Overall Yield~85%[1]
Melting Point133.3-134.9°C

Diagram of the Synthesis of this compound

Synthesis_of_Intermediate cluster_step1 Step 1: Willgerodt-Kindler Reaction cluster_step2 Step 2: Hydrolysis A 4-(Methylsulfonyl)acetophenone C 2-(4-(methylsulfonyl)phenyl)- 1-morpholinoethanethione A->C 75°C, 3h B Sulfur + Morpholine (HBF₄·SiO₂ catalyst) B->C D 2-(4-(methylsulfonyl)phenyl)- 1-morpholinoethanethione F This compound D->F 80-85°C, 6h E NaOH, Ethanol/Water E->F

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of Etoricoxib

The synthesis of Etoricoxib from this compound involves a condensation reaction to form a key diketone intermediate, which then undergoes cyclization.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Diketone Intermediate)

This step involves the condensation of this compound with an ester of 6-methylnicotinic acid in the presence of a Grignard reagent.

  • In an anhydrous four-necked flask, introduce this compound (1.0 molar equivalent) and anhydrous Tetrahydrofuran (THF).[3]

  • Heat the mixture to 65-70°C.

  • Simultaneously add a solution of a Grignard reagent (e.g., t-BuMgCl in THF, 1.5 to 3.0 molar equivalents) and a solution of methyl 6-methylnicotinate (0.65 molar equivalent) in anhydrous THF.

  • Maintain the reaction mixture at 65-70°C for 30 minutes after the addition is complete.[3]

  • After the reaction, cool the mixture and quench with an acidic aqueous solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like N,N-dimethylformamide.[4]

Quantitative Data for Protocol 2

ParameterValueReference
Starting MaterialsThis compound, Methyl 6-methylnicotinate[3]
Molar Yield78-88%[5]
HPLC Purity>99% (after purification)[3]

Protocol 3: Cyclization to Etoricoxib

The diketone intermediate is cyclized to form the final Etoricoxib product.

  • Dissolve potassium tert-butoxide (e.g., 2.1g) in THF (e.g., 20ml) and cool to 10-15°C.[6]

  • Add a solution of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (e.g., 5g) in THF and stir for 1 hour at 25-30°C.[6]

  • Add a solution of a suitable cyclizing agent, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in THF.

  • Maintain the reaction at 25-30°C for 2 hours.[6]

  • Pour the reaction mixture into a mixture of trifluoroacetic acid, acetic acid, and THF.[6]

  • Heat the mixture to 55-60°C for 3 hours.

  • Add aqueous ammonia solution and continue heating at 60-70°C for 15 hours.[7]

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with water and 10% sodium bicarbonate solution.[7]

  • Dry the organic layer and concentrate to obtain crude Etoricoxib.

  • Purify the crude product by recrystallization from a suitable solvent, such as isopropyl alcohol, to obtain pure Etoricoxib.

Quantitative Data for Protocol 3

ParameterValueReference
Starting Material1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[6]
Yield (Crude)~41%[7]
HPLC Purity (Crude)~56%[7]
Yield (Purified)65-70% (in a continuous flow process)[8]
HPLC Purity (Purified)>99.9%[7]

Diagram of the Synthesis of Etoricoxib

Synthesis_of_Etoricoxib cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A This compound C 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone A->C 65-70°C, THF B Methyl 6-methylnicotinate + Grignard Reagent B->C D 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone F Etoricoxib D->F Base, then Acid/Heat E Cyclizing Agent (e.g., 2-chloro-1,3-bis(dimethylamino) trimethinium hexafluorophosphate) E->F

References

Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-(Methylsulfonyl)phenylacetic acid and its key derivatives, which are crucial intermediates in the development of selective COX-2 inhibitors and other pharmacologically active compounds.

Introduction

This compound is a vital building block in medicinal chemistry, most notably for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a key attribute, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The protocols outlined below describe various methods for the synthesis of the parent acid and its conversion into valuable derivatives, namely the ethyl ester and the acetohydrazide.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below is a comparison of three common methods, followed by detailed experimental protocols.

Data Presentation: Comparison of Synthesis Methods
MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Modified Willgerodt-Kindler Reaction1-(4-Methanesulfonylphenyl)ethanoneMorpholine, Sulfur, NaOH~90[2]
Catalytic Synthesis4-MethylsulfonylacetophenoneMorpholine, Sulfur, HBF₄·SiO₂85[1]
Hydrolysis of EsterMethyl 2-(4-(methylsulfonyl)phenyl)acetateSodium Hydroxide51[3]
Experimental Protocols

Protocol 1: Modified Willgerodt-Kindler Reaction [2]

This one-pot method converts 1-(4-methanesulfonylphenyl)ethanone to the target acid.

Materials:

  • 1-(4-Methanesulfonylphenyl)ethanone

  • Morpholine

  • Sulfur

  • 3N Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 1-(4-methanesulfonylphenyl)ethanone (20 mmol), morpholine (60 mmol), and sulfur (40 mmol).

  • Reflux the mixture at 125°C for 2 hours.

  • Add 20 mL of 3N NaOH solution and reflux for an additional 30 minutes.

  • Cool the reaction mixture and acidify with HCl to a pH of 6.

  • Extract any impurities with ethyl acetate.

  • Separate the aqueous layer and further acidify with HCl to a pH of 2 to precipitate the product.

  • Filter the white solid, wash with water, and dry.

  • Recrystallize the product from a 1:1 ethanol/water mixture.

Protocol 2: Catalytic Synthesis with Silica-Supported Fluoboric Acid [1]

This method utilizes a heterogeneous catalyst for a two-step synthesis.

Step 1: Thioamide Formation Materials:

  • 4-Methylsulfonylacetophenone

  • Morpholine

  • Sulfur

  • Silica-supported fluoboric acid (HBF₄·SiO₂)

  • Ethyl acetate

Procedure:

  • Combine 4-methylsulfonylacetophenone (50 mmol), morpholine (60 mmol), sulfur (60 mmol), and HBF₄·SiO₂ (2.5 mmol) in a reaction vessel.

  • Heat the mixture to 75°C for 3 hours.

  • Add ethyl acetate and filter to remove the catalyst.

  • Remove the solvent under reduced pressure to yield 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (reported yield: 88%).

Step 2: Hydrolysis to Carboxylic Acid Materials:

  • 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol

  • Ethanol

  • 50% Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Reflux the thioamide (44 mmol) with ethanol and 50% NaOH solution at 80-85°C for 6 hours.

  • After cooling, acidify the mixture with HCl.

  • Filter the resulting precipitate and dry to obtain this compound (overall yield for the two steps: 85%).

Synthesis of this compound Derivatives

Protocol 3: Synthesis of Ethyl 4-(Methylsulfonyl)phenylacetate

This protocol describes the esterification of the parent acid.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

Procedure:

  • Reflux a mixture of this compound in excess absolute ethanol with a few drops of concentrated sulfuric acid.

  • After the reaction is complete, distill off the excess ethanol.

  • Extract the ester into ethyl acetate.

  • Concentrate the ethyl acetate solution to obtain the product as a low-melting white solid.

Protocol 4: Synthesis of 4-(Methylsulfonyl)phenylacetohydrazide

This protocol details the conversion of the ethyl ester to the corresponding hydrazide.

Materials:

  • Ethyl 4-(methylsulfonyl)phenylacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reflux a mixture of ethyl 4-(methylsulfonyl)phenylacetate (0.1 mol) and hydrazine hydrate (0.15 mol) in 20 mL of ethanol in an oil bath for 10 hours.

  • Distill off the excess solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the solid product.

  • Filter, wash with water, and dry the solid.

  • Recrystallize the crude product from ethanol to yield 4-(methylsulfonyl)phenylacetohydrazide (reported yield: 89%).

Visualizations

Synthesis Pathway of this compound and Derivatives

Synthesis_Pathway A 4-(Methylsulfonyl)acetophenone B 2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethiol A->B  Morpholine, S, HBF₄·SiO₂ (cat.)  75°C, 3h C This compound A->C  Willgerodt-Kindler Reaction  (Morpholine, S, NaOH) B->C  EtOH, 50% NaOH  80-85°C, 6h; then H⁺ D Ethyl 4-(Methylsulfonyl)phenylacetate C->D  EtOH, H₂SO₄ (cat.)  reflux E 4-(Methylsulfonyl)phenylacetohydrazide D->E  Hydrazine Hydrate, EtOH  reflux, 10h Workflow cluster_synthesis Synthesis of Parent Acid cluster_derivatization Derivatization A Starting Material (e.g., 4-(Methylsulfonyl)acetophenone) B Reaction (e.g., Willgerodt-Kindler) A->B C Work-up & Purification B->C D This compound C->D E Esterification D->E G Ethyl Ester Derivative E->G F Hydrazinolysis H Hydrazide Derivative F->H G->F COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (Inflammatory Mediators) COX2->PGs catalysis Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 4-(Methylsulfonyl)phenylacetic Acid Derivatives (e.g., Etoricoxib) Inhibitor->COX2 inhibition

References

The Pivotal Role of 4-(Methylsulfonyl)phenylacetic Acid in Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key organic intermediate, primarily recognized for its crucial role in the synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors. Its unique structural features make it an ideal building block for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor to Etoricoxib, a widely used COX-2 inhibitor for treating inflammatory conditions such as arthritis.[1]

Application Notes

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of diaryl heterocyclic compounds that selectively inhibit the COX-2 enzyme.[1][2] The methylsulfonyl group is a critical pharmacophore that imparts selectivity for the COX-2 isozyme over the COX-1 isozyme.[3] This selectivity is paramount in reducing the gastrointestinal side effects commonly associated with traditional NSAIDs, which inhibit both isoforms.[3]

The synthesis of Etoricoxib, a prominent COX-2 inhibitor, relies on the condensation of a derivative of this compound with a substituted pyridine derivative to form a key diketone intermediate.[4][5] This intermediate then undergoes cyclization to form the final bipyridine core structure of Etoricoxib. The protocols detailed below focus on a critical step in this synthetic pathway: the formation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Experimental Protocols

This section details the synthesis of a key Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, starting from this compound.

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol describes the reaction of an alkaline salt of this compound with an ester of 6-methylpyridine-3-carboxylic acid in the presence of a Grignard reagent.[5][6]

Materials:

  • (4-Methylsulfonyl)phenylacetic acid[7]

  • Lithium hydroxide monohydrate[6]

  • Methanol[6]

  • Anhydrous Tetrahydrofuran (THF)[6]

  • tert-Butylmagnesium chloride (t-BuMgCl) 1.0 M solution in THF[6]

  • Methyl 6-methylpyridine-3-carboxylate[5]

  • Hydrochloric acid (0.5 M)

  • Sodium hydroxide (15%)

  • Dichloromethane

  • Acetone

  • Water

Procedure:

  • Formation of the Lithium Salt:

    • In a suitable reaction vessel, dissolve 150 g of (4-methylsulfonyl)phenylacetic acid in 750 mL of Methanol at 35-40°C with stirring until complete solubilization.[6]

    • Add 32 g of LiOH monohydrate to the solution while maintaining the temperature at 35-40°C. The lithium salt will precipitate.[6]

    • Stir the mixture at 35-40°C for one hour, then cool to room temperature and continue stirring for an additional 2 hours.[6]

    • Filter the precipitate, wash with methanol, and dry to obtain the lithium salt of (4-methylsulfonyl)phenylacetic acid.

  • Grignard Reaction:

    • In a dry, four-necked flask under an inert atmosphere, add 10.2 g of the lithium (4-methylsulfonyl)phenylacetate and 200 mL of anhydrous THF. Heat the mixture to 65-70°C (reflux).[6]

    • Simultaneously, over approximately 1 hour, add the following two solutions to the reaction mixture while maintaining the temperature at 65-70°C:

      • a) 66.0 g of t-BuMgCl 1.0 M solution in THF.[6]

      • b) A solution of 4.64 g of methyl 6-methylpyridine-3-carboxylate in 15 mL of anhydrous THF.[6]

    • After the addition is complete, continue stirring the mixture at 65-70°C for 30 minutes.[6]

  • Work-up and Purification:

    • Cool the reaction mixture and quench by carefully adding it to a mixture of dichloromethane and 0.5 M HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water.

    • Neutralize the combined aqueous phases with a 15% NaOH solution to a pH of approximately 6.8.

    • Cool the resulting aqueous mixture to 15°C and stir for 2 hours to induce crystallization.

    • Filter the suspension, wash the product with water, and dry at 65°C to yield the crude product.

    • The crude product can be further purified by recrystallization from N,N-dimethylformamide and washing with acetone to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone as a white solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

ParameterValueReference(s)
Molar Yield 78-88%[8]
Melting Point 275.4°C[6]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 8.72 (d, 1H), 8.38 (d, 1H), 7.91 (dd, 2H), 7.74 (d, 1H), 7.56 (dd, 1H), 7.41 (dd, 2H), 7.09 (d, 1H), 3.09 (s, 3H), 2.54 (s, 3H)[9]
¹³C-NMR (CDCl₃, 400 MHz) δ (ppm): 158.6, 152.4, 149.8, 148.4, 143.8, 140.3, 137.9, 137.4, 135.3, 131.3, 131.2, 130.4, 127.9, 122.8, 44.5, 24.2[9]
Mass Spectrum (M+1) 359[9]
HPLC Purity >99%[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of the Etoricoxib intermediate from this compound.

G cluster_0 cluster_1 cluster_2 A This compound C Lithium (4-methylsulfonyl)phenylacetate A->C Salt Formation B Lithium Hydroxide Monohydrate Methanol B->C F 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone C->F Grignard Reaction D Methyl 6-methylpyridine-3-carboxylate D->F E t-BuMgCl in THF E->F G Work-up & Purification F->G H Purified Intermediate G->H

Caption: Synthetic workflow for the Etoricoxib intermediate.

COX-2 Signaling Pathway and Inhibition

The diagram below illustrates the cyclooxygenase-2 (COX-2) signaling pathway and the mechanism of action of selective inhibitors like Etoricoxib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus (e.g., Cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Converts to prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgh2->prostaglandins Isomerases inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates etoricoxib Etoricoxib (Selective COX-2 Inhibitor) etoricoxib->cox2 Inhibits

Caption: COX-2 signaling pathway and inhibition by Etoricoxib.

References

Applications of 4-(Methylsulfonyl)phenylacetic Acid in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylsulfonyl)phenylacetic acid is a versatile building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] Its structural features, namely the phenylacetic acid moiety and the electron-withdrawing methylsulfonyl group, make it an ideal scaffold for the development of potent and selective anti-inflammatory agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.

Application Notes

Precursor for Selective COX-2 Inhibitors

The primary application of this compound lies in its use as a precursor for the synthesis of diarylheterocyclic compounds that exhibit high selectivity for COX-2 over COX-1. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors.[1]

Etoricoxib Synthesis: this compound is a direct precursor in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor used for the treatment of various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The synthesis involves the condensation of this compound with a substituted pyridine derivative to form a key diketone intermediate, which is then cyclized to yield the final drug substance.

Development of Novel Anti-inflammatory and Analgesic Agents

The methylsulfonylphenyl motif is a well-established pharmacophore for COX-2 inhibition. Researchers have utilized this compound and its derivatives to synthesize novel compounds with potent anti-inflammatory and analgesic properties. By modifying the acetic acid side chain or introducing different heterocyclic rings, new chemical entities with improved efficacy and safety profiles can be developed.

Synthesis of Bioactive Hydroxyfuranones

This compound can also be employed in the synthesis of hydroxyfuranone derivatives, which have shown potential as antioxidant and anti-inflammatory agents.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Etoricoxib and Celecoxib, two prominent COX-2 inhibitors, against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Etoricoxib160.5429.6[2]
Celecoxib>1000.30>303[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-methylsulfonylacetophenone.

Materials:

  • 4-Methylsulfonylacetophenone

  • Morpholine

  • Sulfur

  • Sodium hydroxide (NaOH) solution (e.g., 3N)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 4-methylsulfonylacetophenone (1 equivalent), morpholine (3 equivalents), and elemental sulfur (2 equivalents).

  • Heat the mixture to reflux (approximately 125°C) for 2 hours.

  • Cool the reaction mixture slightly and add 3N NaOH solution.

  • Heat the mixture to reflux for an additional 30 minutes.

  • After cooling to room temperature, filter the mixture.

  • Acidify the filtrate with HCl to a pH of 6.

  • Extract the aqueous solution with ethyl acetate to remove impurities.

  • Separate the aqueous layer and further acidify with HCl to a pH of 2 to precipitate the product.

  • Filter the white solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.[1][4]

Synthesis of Etoricoxib Intermediate from this compound

This protocol outlines the initial condensation step in the synthesis of Etoricoxib.

Materials:

  • This compound

  • Methyl 6-methylnicotinate

  • tert-Butylmagnesium chloride solution (e.g., 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In an anhydrous four-necked flask under an inert atmosphere, add this compound (1 equivalent) and anhydrous THF.

  • Heat the mixture to 70-80°C.

  • Slowly add a 1M solution of tert-butylmagnesium chloride in THF (approximately 4 equivalents) dropwise.

  • In a separate flask, dissolve methyl 6-methylnicotinate (0.5-0.7 equivalents) in anhydrous THF.

  • Slowly add the methyl 6-methylnicotinate solution to the reaction mixture while maintaining the temperature at 70-80°C over 2-3 hours.

  • After the addition is complete, maintain the reflux for 1 hour.

  • Cool the reaction to room temperature and quench by adding water.

  • Adjust the pH to 7-8 with a sodium hydroxide solution.

  • Extract the product with an organic solvent, and purify the intermediate for the subsequent cyclization step.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Stop solution (e.g., HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Enzyme Preparation: In a 96-well plate, add the reaction buffer, hematin, L-epinephrine, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the different concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or LC-MS/MS.[1][5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizations

Synthesis_of_4_Methylsulfonylphenylacetic_Acid start 4-Methylsulfonyl- acetophenone reagents1 + Morpholine + Sulfur intermediate Thioamide Intermediate start->intermediate Reflux reagents2 + NaOH (hydrolysis) product 4-(Methylsulfonyl)phenylacetic Acid intermediate->product Reflux

Synthesis of this compound.

Etoricoxib_Synthesis_Pathway cluster_condensation Condensation acid 4-(Methylsulfonyl)phenylacetic Acid diketone Diketone Intermediate acid->diketone pyridine Methyl 6-methylnicotinate pyridine->diketone reagents + t-BuMgCl in THF cyclization Cyclization etoricoxib Etoricoxib diketone->etoricoxib Ammonia COX2_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases PLA2 pgh2 Prostaglandin H2 (PGH2) aa->pgh2 converts COX-2 cox2 COX-2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates inhibitor COX-2 Inhibitors (e.g., Etoricoxib) inhibitor->cox2 inhibits Experimental_Workflow_COX_Inhibition prep Prepare Reagents & Test Compounds plate Add Enzyme & Cofactors to 96-well Plate prep->plate incubate_inhibitor Add Inhibitor & Incubate plate->incubate_inhibitor start_reaction Initiate Reaction with Arachidonic Acid incubate_inhibitor->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect Measure PGE2 Production stop_reaction->detect analyze Calculate IC50 Values detect->analyze

References

Application Notes & Protocols: Developing Novel Anti-Inflammatory Agents from 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily function by inhibiting cyclooxygenase (COX) enzymes.[2] 4-(Methylsulfonyl)phenylacetic acid is a versatile chemical building block of significant interest in medicinal chemistry.[3] Its phenylacetic acid structure, combined with a methylsulfonyl group, makes it a valuable precursor for synthesizing novel bioactive compounds, particularly selective COX-2 inhibitors.[3][4] This compound serves as a crucial intermediate in the synthesis of established drugs like Etoricoxib, a selective COX-2 inhibitor known for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3][5] The incorporation of the related 4-(methylsulfonyl)aniline pharmacophore into existing NSAIDs has also been shown to maintain or enhance anti-inflammatory activity, suggesting a potential for increased COX-2 selectivity.[2][3][6]

These application notes provide a comprehensive workflow and detailed protocols for utilizing this compound as a scaffold for the discovery and preclinical evaluation of novel anti-inflammatory agents.

Part 1: Drug Discovery Workflow

The development of novel anti-inflammatory agents from a lead scaffold like this compound follows a structured, multi-stage process. This workflow begins with the chemical synthesis of derivative compounds and progresses through a series of in vitro and in vivo assays to identify promising drug candidates.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Lead Optimization A Scaffold Selection: This compound B Derivative Synthesis (e.g., amidation, esterification) A->B C Primary Screening: COX-1/COX-2 Inhibition Assays B->C D Secondary Screening: - Nitric Oxide (NO) Inhibition - Pro-inflammatory Cytokine Assays (LPS-stimulated macrophages) C->D E Mechanism of Action Studies: - Signaling Pathway Analysis - Target Engagement D->E F Acute Inflammation Models: Carrageenan-Induced Paw Edema E->F G Systemic Inflammation Models: LPS-Induced Endotoxemia F->G H Pharmacokinetics & Toxicology Studies G->H I Data Analysis & Structure-Activity Relationship (SAR) H->I I->B Iterative Refinement J Candidate Selection I->J

Caption: Drug discovery workflow for novel anti-inflammatory agents.

Part 2: Key Signaling Pathways in Inflammation

Understanding the underlying molecular pathways is crucial for targeted drug development. The primary mechanism for NSAIDs involves the inhibition of the cyclooxygenase pathway, while cellular inflammatory responses are often triggered by pathways like the Toll-like receptor 4 (TLR4) signaling cascade.

Cyclooxygenase (COX) Pathway

COX-1 and COX-2 are the target enzymes for NSAIDs.[7] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation.[8][10] Selective inhibition of COX-2 is a key goal to reduce side effects.[3]

G cluster_0 Cell Membrane cluster_1 COX Pathway Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) PGH2->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever New Derivatives Novel Agents from 4-(MeSO2)Ph-acetic acid New Derivatives->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

LPS-Induced Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation.[11] It binds to TLR4 on immune cells like macrophages, activating downstream signaling cascades (e.g., NF-κB and MAPK) that lead to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11][12]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Downstream Signaling (NF-κB, MAPK) TLR4->Signaling Activates Nucleus Nucleus Signaling->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Translation & Release Inflammation Inflammatory Response Cytokines->Inflammation New_Derivatives Novel Agents New_Derivatives->Signaling Inhibition

Caption: LPS-induced pro-inflammatory cytokine signaling pathway.

Part 3: Experimental Protocols

Detailed and reproducible protocols are essential for the successful screening and evaluation of new chemical entities. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assay Protocols

In vitro assays provide the first indication of a compound's biological activity and are crucial for high-throughput screening and mechanism-of-action studies.[1]

This assay measures the peroxidase activity of COX enzymes to determine the inhibitory potential of test compounds.[7][10]

G Start Start: Prepare Reagents (COX-1/2 Enzyme, Buffer, Test Compounds) Step1 Add Assay Buffer, Cofactor, and COX Enzyme to 96-well plate Start->Step1 Step2 Add Test Compound (or DMSO control) and fluorometric probe (e.g., Amplex Red) Step1->Step2 Step3 Incubate at 25°C for 15 minutes Step2->Step3 Step4 Initiate reaction by adding Arachidonic Acid Step3->Step4 Step5 Measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) Step4->Step5 Step6 Calculate % Inhibition and IC50 values Step5->Step6

Caption: Experimental workflow for the COX inhibition assay.

Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in the provided assay buffer.[13] Prepare a 10X stock solution of test compounds derived from this compound in DMSO.

  • Plate Setup: In a 96-well black plate, add COX Assay Buffer, COX Cofactor, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Compound Addition: Add 10 µL of the 10X test compound solution to the sample wells. Add DMSO for the enzyme control wells and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) for the inhibitor control wells.[13] Add the fluorometric probe (e.g., Amplex™ Red).

  • Incubation: Incubate the plate at 25°C for 15 minutes, protected from light.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically using a plate reader (e.g., Excitation/Emission = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) for each compound.[8]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819.0
Derivative B> 1002.5> 40.0
Celecoxib (Control)10.50.05210.0

This protocol assesses the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[12][14]

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[12] Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production compared to the LPS-only control.

Data Presentation:

CompoundConcentration (µM)NO Production Inhibition (%)
Derivative A115.6
1045.2
5088.9
L-NAME (Control)10095.1

This assay quantifies the inhibition of key pro-inflammatory cytokine release from LPS-stimulated immune cells.[15][16]

Methodology:

  • Cell Stimulation: Follow steps 1-3 from Protocol 3.1.2 to culture, treat, and stimulate RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).[17]

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA Procedure:

    • Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, Bender MedSystems).[15]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and collected cell supernatants to the wells and incubate.

    • Add a detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the cytokine concentration in each sample and determine the percent inhibition relative to the LPS-only control.

Data Presentation:

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative A65.472.1
Derivative B58.968.5
Dexamethasone (Control)92.395.8
In Vivo Assay Protocol

In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.[18][19]

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[20][21]

Methodology:

  • Animal Acclimation: Acclimate Wistar rats (150-200g) for one week under controlled conditions.[21] Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compounds (e.g., Derivative A at 10, 30, 100 mg/kg, p.o.)

  • Compound Administration: Administer the test compounds or controls orally (p.o.).

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[21]

  • Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[21]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3 hr (mL)Edema Inhibition at 3 hr (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Derivative A100.65 ± 0.0623.5
300.41 ± 0.0551.8
1000.35 ± 0.0458.8

Conclusion

This compound is a highly valuable starting scaffold for the development of next-generation anti-inflammatory agents, particularly those targeting the COX-2 enzyme. The integrated workflow and detailed protocols provided in these application notes offer a robust framework for the synthesis, screening, and validation of novel derivatives. By systematically applying these in vitro and in vivo methodologies, researchers can efficiently identify and advance promising lead compounds with improved efficacy and safety profiles for the treatment of inflammatory diseases.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenylacetic acid is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[1] Its chemical structure, featuring a phenylacetic acid moiety with a methylsulfonyl group at the para-position, imparts specific physicochemical properties that are crucial for its role in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors.

These application notes provide a comprehensive overview of various synthetic routes for the large-scale production of this compound. Detailed protocols for the most relevant methods are presented, along with a comparative analysis of their yields, purity, and suitability for industrial applications.

Comparative Summary of Large-Scale Synthesis Methods

The selection of a synthetic route for industrial-scale production depends on several factors, including yield, purity of the final product, cost of raw materials, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for the prominent methods of synthesizing this compound.

Synthesis MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)ScaleReference
Modified Willgerodt-Kindler Reaction 4-MethylsulfonylacetophenoneMorpholine, Sulfur, HBF₄·SiO₂ (catalyst), NaOHStep 1: 75°C, 3h; Step 2: 80-85°C, 6h~85 (overall)99.3Lab/Pilot[1][2]
Traditional Willgerodt-Kindler Reaction 1-(4-Methanesulfonyl-phenyl)-ethanoneMorpholine, Sulfur, NaOHReflux at 125°C (398 K), 2.5hLower than modified methodNot specifiedLab[3][4]
Hydrolysis of Ethyl Ester Ethyl 2-(4-(methylsulfonyl)phenyl)acetateSodium Hydroxide, Ethanol, WaterRoom temperature, 12h91Not specifiedLab[3]
Oxidation of Thioether 4-(Methylthio)phenylacetonitrileSodium Tungstate, Hydrogen Peroxide, Acetic Acid5°C to Room TemperatureNot specifiedNot specifiedLab

Experimental Protocols

Method 1: Modified Willgerodt-Kindler Reaction using Silica-Supported Fluoboric Acid

This method offers a significant improvement over the traditional Willgerodt-Kindler reaction by employing a solid-supported catalyst, which leads to higher yields, shorter reaction times, and milder conditions, making it more amenable to large-scale production.[2]

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione

  • Catalyst Preparation (HBF₄·SiO₂): In a round-bottom flask, add 26.7 g of 200-300 mesh silica gel to 100 mL of anhydrous ether and stir. Slowly add 3.3 g of 40% HBF₄ solution. Continue stirring at room temperature for 3 hours. Remove the ether by evaporation under reduced pressure and dry the resulting white powder under vacuum at 100°C for 72 hours.[2]

  • Thioamide Formation: In a four-necked flask, charge 10 g (50 mmol) of 4-methylsulfonylacetophenone, 1.9 g (60 mmol) of sublimed sulfur, 5 g (2.5 mmol) of the prepared HBF₄·SiO₂ catalyst, and 5.3 mL (60 mmol) of morpholine.[1][2]

  • Heat the stirred mixture to 75°C and maintain for 3 hours.[1][2]

  • After the reaction, add 50 mL of ethyl acetate and filter the hot solution to remove the catalyst.[2]

  • Evaporate the solvent from the filtrate under reduced pressure. Add 50 mL of methanol to the residue and stir to induce crystallization at room temperature.[2]

  • Collect the resulting yellow solid powder by suction filtration. This intermediate, 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione, is obtained with a yield of 88.0% and a purity of 99.3% and can be used in the next step without further purification.[2]

Step 2: Hydrolysis to this compound

  • In a four-necked flask, combine 13.3 g (44 mmol) of the thioamide intermediate from Step 1, 65 mL of ethanol, and 13 mL of 50% NaOH solution.[2]

  • Heat the mixture with stirring to 80-85°C for 6 hours.[1][2]

  • Distill off the ethanol under reduced pressure. To the residue, add 50 mL of water and let it stand at room temperature for 1 hour, which will result in the formation of a dark green flocculent precipitate.[2]

  • Filter the mixture to obtain a light red, transparent solution.[2]

  • Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.[2]

  • Collect the white solid by filtration, dry, and weigh. The overall yield of this compound from 4-methylsulfonylacetophenone is approximately 85%.[2]

Method 2: Traditional Willgerodt-Kindler Reaction

This classical method involves a one-pot reaction of an acetophenone derivative with sulfur and a secondary amine, followed by hydrolysis. While straightforward, it often requires high temperatures and can result in lower yields compared to the modified version.[3][4]

  • In a round-bottom flask, combine 20 mmol of 1-(4-methanesulfonyl-phenyl)-ethanone, 60 mmol of morpholine, and 40 mmol of elemental sulfur.[3][4]

  • Reflux the mixture at 125°C (398 K) for 2 hours.[3][4]

  • After cooling slightly, add 20 mL of a 3N NaOH solution and reflux for an additional 30 minutes.[3][4]

  • Cool the reaction mixture to room temperature and filter.[3][4]

  • Acidify the filtrate with HCl to a pH of 6. Filter the solution again and wash the filtrate with ethyl acetate to remove impurities.[3][4]

  • Finally, acidify the aqueous fraction with diluted HCl to precipitate the pure this compound as a white solid.[3][4]

Method 3: Hydrolysis of Ethyl 2-(4-(methylsulfonyl)phenyl)acetate

This route involves the saponification of the corresponding ester, which is a common and generally high-yielding method for obtaining carboxylic acids.

  • To a 50 mL round-bottom flask, add 2.5 g (9.8 mmol) of ethyl 2-(4-(ethylsulfonyl)phenyl)acetate and 18 mL of ethanol.[3]

  • Add a solution of 1.42 g (35.5 mmol) of sodium hydroxide dissolved in 18 mL of water to the flask.[3]

  • Stir the mixture at room temperature for 12 hours.[3]

  • Evaporate the volatile components under reduced pressure.[3]

  • Acidify the residue with dilute hydrochloric acid to a pH of 5.0.[3]

  • Extract the product into ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product. A yield of 91% has been reported for a similar ethyl ester hydrolysis.[3]

Process Workflows and Reaction Schemes

G cluster_0 Method 1: Modified Willgerodt-Kindler Reaction A 4-Methylsulfonyl- acetophenone B 2-(4-(methylsulfonyl)phenyl)-1- morpholinoethanethione A->B  Morpholine, Sulfur, HBF₄·SiO₂  75°C, 3h C 4-(Methylsulfonyl)phenylacetic acid B->C  NaOH, Ethanol, H₂O  80-85°C, 6h

Caption: Workflow for the Modified Willgerodt-Kindler Synthesis.

G cluster_1 Method 2: Traditional Willgerodt-Kindler Reaction D 1-(4-Methanesulfonyl- phenyl)-ethanone E Thioamide Intermediate D->E  Morpholine, Sulfur  Reflux, 125°C, 2h F 4-(Methylsulfonyl)phenylacetic acid E->F  NaOH  Reflux, 30min

Caption: Workflow for the Traditional Willgerodt-Kindler Synthesis.

G cluster_2 Method 3: Ester Hydrolysis G Ethyl 2-(4-(methylsulfonyl) -phenyl)acetate H 4-(Methylsulfonyl)phenylacetic acid G->H  NaOH, Ethanol, H₂O  Room Temp, 12h

Caption: Workflow for the Ester Hydrolysis Synthesis.

Industrial Production Considerations

For large-scale industrial production, the modified Willgerodt-Kindler reaction using a silica-supported fluoboric acid catalyst presents several advantages. The use of a heterogeneous catalyst simplifies its removal from the reaction mixture and allows for potential recycling, reducing waste and cost.[1] The milder reaction conditions and higher yields contribute to a more economical and environmentally friendly process compared to the traditional Willgerodt-Kindler reaction, which suffers from high temperatures and longer reaction times.[2]

The hydrolysis of the corresponding ethyl ester is also a viable and high-yielding route, particularly if the ester is readily available or can be synthesized efficiently. The choice between these methods on an industrial scale will ultimately depend on a thorough process optimization and cost analysis, taking into account raw material availability, energy consumption, and waste management.

References

Application Note: Crystallization of 4-(Methylsulfonyl)phenylacetic Acid for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including selective COX-2 inhibitors. High-quality single crystals of this compound are essential for unambiguous structure determination and polymorph screening using X-ray diffraction (XRD). This application note provides a detailed protocol for the crystallization of this compound to obtain crystals suitable for single-crystal X-ray analysis. The primary method described is slow evaporation, which has been successfully employed. Additionally, alternative crystallization techniques are presented to offer a broader range of options for researchers.

Crystallographic Data

A summary of the crystallographic data for this compound, obtained from crystals grown by the slow evaporation method, is presented in Table 1. This data is crucial for identifying the correct crystalline form and for subsequent structural analysis.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₉H₁₀O₄S
Molecular Weight214.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.086 (7)
b (Å)4.9711 (18)
c (Å)10.724 (4)
β (°)106.102 (6)
Volume (ų)977.5 (6)
Z4
Density (calculated) (Mg m⁻³)1.456
Temperature (K)298 (2)
RadiationMo Kα
R-factor (%)4.8
wR-factor (%)14.0

Experimental Protocols

Protocol 1: Slow Evaporation (Proven Method)

This protocol describes the established method for growing single crystals of this compound.[1]

Materials:

  • This compound (purity >95%)

  • Ethanol (analytical grade)

  • Deionized water

  • Small glass vial (e.g., 2-4 mL) with a cap or parafilm

  • Filter paper or syringe filter (0.22 µm)

Procedure:

  • Prepare a 1:1 (v/v) solution of ethanol and deionized water.

  • In a small glass vial, dissolve a small amount of this compound (e.g., 5-10 mg) in the ethanol/water solvent mixture (e.g., 1-2 mL) at room temperature. Gently warm the solution if necessary to aid dissolution, but avoid excessive heating.

  • Once the solid is fully dissolved, filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Place the vial in a location with minimal vibrations and a stable temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of crystals. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray analysis.

Protocol 2: Vapor Diffusion (Alternative Method)

Vapor diffusion is a gentle and widely used technique for growing high-quality crystals of small molecules.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., methanol, acetone)

  • A "poor" or "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., diethyl ether, hexane)

  • Small inner vial (e.g., 0.5 mL)

  • Larger outer vial or beaker with a sealable lid (e.g., 20 mL scintillation vial)

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent in the small inner vial.

  • Pour a small amount of the "poor" solvent into the larger outer vial.

  • Place the inner vial (uncovered) inside the outer vial.

  • Seal the outer vial tightly.

  • Over time, the vapor of the more volatile "poor" solvent will diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Monitor for crystal growth over several days.

Protocol 3: Solvent Layering (Alternative Method)

This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., dichloromethane)

  • A "poor" or "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., hexane). The anti-solvent should ideally have a lower density than the good solvent.

  • A narrow container such as a test tube or NMR tube.

Procedure:

  • Dissolve the this compound in the "good" solvent to create a concentrated solution.

  • Carefully layer the "poor" solvent on top of the solution, minimizing mixing at the interface. This can be done by slowly adding the anti-solvent down the side of the tube.

  • Seal the tube and leave it undisturbed.

  • Crystals are expected to form at the interface of the two solvents as they slowly mix.

Overview of Crystallization Methods

The choice of crystallization method can significantly impact the quality of the resulting crystals. Table 2 provides a comparison of the methods described.

Table 2: Comparison of Crystallization Methods

MethodPrincipleAdvantagesDisadvantages
Slow Evaporation Gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and crystal growth.Simple setup, requires minimal equipment.Can sometimes lead to rapid crystallization and smaller or lower quality crystals.
Vapor Diffusion Slow diffusion of an anti-solvent vapor into the compound solution, gradually reducing solubility.Gentle process, often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering Slow diffusion at the interface of a compound solution and an anti-solvent layer.Good for compounds that are sensitive to temperature changes.Can be difficult to set up without disturbing the interface.

Visualizations

The following diagram illustrates the general workflow for obtaining single crystals of a small molecule like this compound for X-ray analysis.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start with Pure Compound (>95% purity) dissolve Dissolve in Appropriate Solvent(s) start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff layering Solvent Layering filter->layering harvest Harvest Suitable Crystal slow_evap->harvest vapor_diff->harvest layering->harvest mount Mount Crystal harvest->mount xray X-ray Diffraction Analysis mount->xray

Caption: General workflow for single-crystal growth and X-ray analysis.

The logical relationship between the key steps in selecting a crystallization strategy is outlined below.

logical_relationship compound This compound solubility Determine Solubility (Good vs. Poor Solvents) compound->solubility method Select Crystallization Method solubility->method slow_evap Slow Evaporation method->slow_evap Good Solvent vapor_diff Vapor Diffusion method->vapor_diff Good/Poor Pair layering Solvent Layering method->layering Good/Poor Pair crystals Obtain Single Crystals slow_evap->crystals vapor_diff->crystals layering->crystals

Caption: Decision process for crystallization strategy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the production of selective COX-2 inhibitors like Etoricoxib.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Overall Yield

Q1: My overall yield of this compound is consistently below 60% using the traditional Willgerodt-Kindler reaction. What are the potential causes and how can I improve it?

A1: Low yields in the traditional Willgerodt-Kindler reaction are a common issue and can be attributed to several factors:

  • High Reaction Temperatures and Long Reaction Times: The traditional method often requires high temperatures and prolonged reaction times, which can lead to the formation of unwanted byproducts and degradation of the desired product.[4]

  • Suboptimal Reagents: The purity of starting materials like 4-(methylsulfonyl)acetophenone, morpholine, and sulfur is crucial. Impurities can interfere with the reaction and lead to lower yields.

  • Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate thioamide will directly result in a lower yield of the final carboxylic acid.

Solutions to Improve Yield:

  • Catalyst-Enhanced Method: Consider employing a silica-supported fluoboric acid (HBF₄·SiO₂) catalyst. This method has been shown to significantly improve the overall yield to approximately 85%, compared to the 52% often seen with the traditional method.[2][4] The catalyst allows for milder reaction conditions (75°C) and shorter reaction times (3 hours for the first step).[2][4]

  • Optimize Hydrolysis Conditions: Ensure the hydrolysis of the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione intermediate is complete. This is typically achieved by refluxing with a strong base like sodium hydroxide in ethanol for about 6 hours.[2][4]

  • Purification of Starting Materials: Use high-purity starting materials to minimize side reactions. Recrystallization or distillation of the starting materials may be necessary.

Issue 2: Impurity Formation

Q2: I am observing significant impurities in my final product, which complicates purification. What are the likely impurities and how can I minimize their formation?

A2: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route. In the context of the Willgerodt-Kindler reaction, common impurities may include unreacted starting materials and byproducts from side reactions.

Strategies to Minimize Impurities:

  • Precise Temperature Control: Maintaining the recommended reaction temperatures is critical. Overheating can promote the formation of degradation products.

  • Controlled Reagent Addition: In some procedures, the controlled addition of reagents can help to minimize the formation of byproducts. For instance, in the synthesis of a downstream intermediate for Etoricoxib, the simultaneous addition of Grignard reagents and a 6-methylpyridine-3-carboxylic acid ester is used to restrict impurity formation.[5]

  • Effective Washing and Extraction: During the work-up, thorough washing of the reaction mixture is essential. After hydrolysis and acidification to pH 6, washing with ethyl acetate can remove non-acidic impurities before the final acidification to precipitate the product.[1][6]

Issue 3: Difficult Purification of the Final Product

Q3: I am struggling to purify the final this compound to a high degree of purity (>99%). What purification techniques are most effective?

A3: Achieving high purity often requires a combination of techniques.

Recommended Purification Protocol:

  • Initial Precipitation and Filtration: After hydrolysis, the reaction mixture is typically acidified. A two-step acidification can be effective. First, acidify to pH 6 and filter off any precipitate. This step can remove certain impurities. Then, further acidify the filtrate to a lower pH (around 2) to precipitate the desired product.[1][4][6]

  • Recrystallization: This is a powerful technique for purifying solid compounds. A mixture of ethanol and water (1:1 v/v) has been reported to be effective for obtaining high-purity crystals of this compound suitable for X-ray analysis.[1][6][7]

  • Solvent Washing: Washing the filtered product with appropriate solvents can remove residual impurities.

Frequently Asked Questions (FAQs)

Q4: What are the main synthetic routes to produce this compound?

A4: The two primary synthetic routes are:

  • The Willgerodt-Kindler Reaction: This is a widely used method that starts from 4-(methylsulfonyl)acetophenone, which is reacted with morpholine and sulfur to form a thioamide intermediate. This intermediate is then hydrolyzed to yield the final product.[2][4]

  • Oxidation of 4-(Methylthio)phenylacetic Acid: An alternative route involves the oxidation of the thioether in 4-(methylthio)phenylacetic acid to a sulfone.[8] Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst like sodium tungstate.[2]

Q5: What are the key applications of this compound?

A5: this compound is a crucial intermediate in the pharmaceutical industry.[1] Its primary application is in the synthesis of selective COX-2 inhibitors, such as Etoricoxib, which are used as non-steroidal anti-inflammatory drugs (NSAIDs) for treating conditions like arthritis.[2][3] It is also used in the synthesis of other bioactive compounds like hydroxyfuranones, which have antioxidant and anti-inflammatory properties.[1]

Q6: What are the typical analytical methods used to characterize this compound?

A6: The physicochemical properties and purity of the synthesized compound are typically confirmed using the following analytical techniques:

  • Melting Point (MP): The reported melting point is in the range of 133-136°C.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2][4]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic MethodStarting MaterialKey Reagents/CatalystReported Overall YieldReference
Traditional Willgerodt-Kindler4-(Methylsulfonyl)acetophenoneMorpholine, Sulfur~52%[4]
Catalytic Willgerodt-Kindler4-(Methylsulfonyl)acetophenoneMorpholine, Sulfur, HBF₄·SiO₂~85%[2][4]

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound via Modified Willgerodt-Kindler Reaction [2][4]

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol

  • To a round-bottom flask, add 4-methylsulfonylacetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).

  • Stir the mixture and heat to 75°C. Maintain this temperature and continue stirring for 3 hours.

  • After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

  • Filter the resulting yellow solid, which is the thioamide intermediate (yield ~88%). This intermediate can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • In a four-necked flask, combine the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (13.3g, 44mmol) obtained in the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution.

  • Heat the mixture with stirring to 80-85°C and maintain for 6 hours.

  • Distill off the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and let it stand at room temperature for 1 hour. A dark green flocculent precipitate may form.

  • Filter the mixture to obtain a light red transparent solution.

  • Cool the solution to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.

  • Filter the white solid, dry it, and weigh the final product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-(Methylsulfonyl)acetophenone E 2-(4-(Methylsulfonyl)phenyl)- 1-morpholinoethanethiol A->E B Morpholine B->E C Sulfur C->E D HBF₄·SiO₂ (Catalyst) D->E F This compound E->F Hydrolysis (NaOH, Ethanol, H₂O) Troubleshooting_Workflow Start Low Yield Issue Cause1 High Temp / Long Reaction Time? Start->Cause1 Cause2 Impure Starting Materials? Cause1->Cause2 No Solution1 Use HBF₄·SiO₂ Catalyst (Milder Conditions) Cause1->Solution1 Yes Cause3 Incomplete Hydrolysis? Cause2->Cause3 No Solution2 Purify/Recrystallize Starting Materials Cause2->Solution2 Yes Solution3 Optimize Hydrolysis: Time, Temp, Base Conc. Cause3->Solution3 Yes End Yield Improved Cause3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Purification of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Methylsulfonyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization - Incomplete precipitation.- Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. An ice bath can be used to maximize precipitation.
- Product is too soluble in the chosen solvent system.- Adjust the solvent ratio. If using an ethanol/water system, gradually add more water (anti-solvent) to the cooled solution to decrease solubility.[1]
- Loss of product during transfers and filtration.- Minimize the number of transfers. Ensure all equipment is rinsed with the mother liquor to recover any adhered product. Use appropriate filtration techniques to avoid loss.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- Select a solvent or solvent mixture with a lower boiling point.
- Supersaturation is too high, leading to nucleation below the melting point.- Use a more dilute solution by adding more solvent before heating. Ensure a slow cooling rate to allow for controlled crystal growth.
Persistent Impurities in Final Product (e.g., yellow to beige-brown color) - Incomplete removal of colored byproducts from the synthesis.- Perform a charcoal treatment on the hot solution before filtration and recrystallization.
- Presence of process-related impurities, such as unreacted starting materials or side-products.- An additional purification step, such as column chromatography, may be necessary.
- Inadequate washing of the filtered crystals.- Wash the crystals thoroughly with a cold solvent in which the product has low solubility.
Difficulty in Achieving High Purity (>99%) - Presence of closely related impurities that co-crystallize with the product.- Consider a multi-step purification approach, combining recrystallization with an acid-base extraction to remove neutral or basic impurities.
- For Etoricoxib synthesis, the presence of specific impurities like 'Impurity 408' may require specialized purification protocols.[2]- HPLC analysis can help identify and quantify such impurities, guiding the selection of an appropriate purification strategy.
Product is a Gummy or Sticky Solid - Residual solvent trapped in the crystals.- Ensure the product is thoroughly dried under vacuum at an appropriate temperature.
- Presence of low-melting point impurities.- Attempt trituration with a solvent in which the desired product is insoluble but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the purification of this compound?

A1: The most frequently cited method for purifying this compound is recrystallization, typically from an ethanol/water mixture.[1] This method is effective for removing many common impurities. Another key purification step involves pH adjustment and extraction. After synthesis, the reaction mixture is often made basic, and impurities are extracted with an organic solvent like ethyl acetate. The aqueous layer is then acidified to precipitate the pure product.[1][2]

Q2: My final product has a yellowish tint. How can I decolorize it?

A2: A yellowish or beige-brown color indicates the presence of colored impurities.[2] To decolorize the product, you can perform a hot filtration with activated charcoal. Dissolve the crude product in a suitable solvent (e.g., hot ethanol), add a small amount of activated charcoal, heat the mixture for a short period, and then filter the hot solution to remove the charcoal. The purified product can then be obtained by cooling the filtrate to induce crystallization.

Q3: I am struggling to remove a specific impurity that is structurally similar to my product. What should I do?

A3: When dealing with closely related impurities, a single purification technique may not be sufficient. Consider a combination of methods. For example, you can perform an acid-base extraction to separate acidic products from neutral or basic impurities. Following this, a fractional crystallization or preparative chromatography (e.g., HPLC or column chromatography) can be employed to separate compounds with very similar polarities.

Q4: How does pH affect the purification process?

A4: The solubility of this compound, being a carboxylic acid, is highly dependent on pH.[3][4] It is poorly soluble in acidic aqueous solutions but highly soluble in basic solutions due to the formation of its carboxylate salt. This property is exploited during purification. By dissolving the crude product in a basic solution and washing with an organic solvent, non-acidic impurities can be removed. Subsequently, acidifying the aqueous layer will precipitate the purified product.[1][2]

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound and quantifying any impurities.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) to confirm the molecular weight.[2][5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods for this compound.

Table 1: Purity and Yield from Different Synthetic Routes

Synthetic Method Starting Material Reported Purity Overall Yield Reference
Willgerodt-Kindler Reaction1-(4-Methanesulfonylphenyl)ethanone>99% (by X-ray crystallography)~90% (estimated)[1]
Catalytic Method (HBF₄·SiO₂)4-Methylsulfonylacetophenone99.3% (intermediate)85%[1]
Oxidation-HydrolysisVaries>99%Moderate[1]

Table 2: Impact of Purification Method on Impurity Levels

Purification Step Initial Purity (HPLC A%) Final Purity (HPLC A%) Key Impurity Level (e.g., 'Impurity 408') Reference
Precipitation and Washing85.9%96.9%Reduced from 3.85% to 0.21%[2]
Recrystallization (Acetonitrile/Acetone)Not specifiedNot specifiedCould not be reduced below 0.03%[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is based on the work-up procedure described in several synthetic methods.[1][2]

  • Dissolution: Dissolve the crude this compound in an aqueous solution of a base, such as 3N NaOH, until the solution is basic (pH > 10).

  • Extraction of Impurities: Wash the basic aqueous solution with an organic solvent like ethyl acetate to remove any neutral or basic impurities. Repeat the washing 2-3 times.

  • Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the pH of the solution is approximately 2.[1] A white solid of the purified product should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filtered solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water

This is a common method for further purifying the product obtained from precipitation.[1]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration. If colored, add a small amount of activated charcoal to the hot solution and then filter.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water until the solution becomes slightly cloudy (saturation point).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization (Optional) cluster_final Final Product Crude_Product Crude this compound Dissolution Dissolve in Base (e.g., NaOH) Crude_Product->Dissolution Extraction Wash with Organic Solvent (e.g., Ethyl Acetate) Dissolution->Extraction Acidification Acidify to pH 2 with HCl Extraction->Acidification Precipitation Precipitate Pure Product Acidification->Precipitation Filtration1 Filter and Wash with Water Precipitation->Filtration1 Dissolve_Hot_EtOH Dissolve in Hot Ethanol Filtration1->Dissolve_Hot_EtOH Optional Pure_Product Pure this compound Filtration1->Pure_Product Add_Water Add Hot Water (Anti-solvent) Dissolve_Hot_EtOH->Add_Water Cooling Slow Cooling & Ice Bath Add_Water->Cooling Filtration2 Filter and Wash with Cold EtOH/Water Cooling->Filtration2 Filtration2->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Product Check_Purity Assess Purity (e.g., HPLC, Color) Start->Check_Purity Low_Purity Low Purity / Off-Color Check_Purity->Low_Purity Purity < Target Pure Purity Acceptable Check_Purity->Pure Purity Meets Target Recrystallization Perform Recrystallization Low_Purity->Recrystallization Oiling_Out Product Oils Out? Recrystallization->Oiling_Out Yes_Oiling Yes Oiling_Out->Yes_Oiling Yes No_Oiling No Oiling_Out->No_Oiling No Change_Solvent Adjust Solvent System or Concentration Yes_Oiling->Change_Solvent Check_Purity_Again Re-assess Purity No_Oiling->Check_Purity_Again Change_Solvent->Recrystallization Check_Purity_Again->Pure Purity Meets Target Still_Impure Still Impure Check_Purity_Again->Still_Impure Purity < Target Acid_Base Perform Acid-Base Extraction Still_Impure->Acid_Base Chromatography Consider Chromatography Still_Impure->Chromatography Acid_Base->Recrystallization

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-(methylsulfonyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are several common methods for synthesizing this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The main routes include:

  • The Willgerodt-Kindler Reaction: This method typically starts with 4-(methylsulfonyl)acetophenone, which is reacted with morpholine and elemental sulfur, followed by hydrolysis to yield the final product.[1][2][3] A variation of this method uses a silica-supported fluoboric acid catalyst to improve reaction kinetics and yield.[1][4]

  • Oxidation of 4-(methylthio)phenylacetic acid: This two-step process involves the synthesis of the intermediate 4-(methylthio)phenylacetic acid, which is then oxidized to the final product. Common oxidizing agents include sodium tungstate with hydrogen peroxide.[1][5]

  • Hydrolysis of 2-[4-(methylsulfonyl)phenyl]acetonitrile: This route involves the preparation of the nitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to produce the carboxylic acid.[5][6]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: Each synthesis route is prone to specific side reactions that can impact yield and purity:

  • Willgerodt-Kindler Reaction: High reaction temperatures and the use of excess sulfur can lead to the formation of undesired byproducts.[1]

  • Oxidation of 4-(methylthio)phenylacetic acid: Incomplete oxidation can result in the presence of the starting material or sulfoxide intermediates in the final product. Conversely, over-oxidation could potentially lead to cleavage of the acetic acid side chain, although this is less commonly reported.

  • Hydrolysis of 2-[4-(methylsulfonyl)phenyl]acetonitrile: Incomplete hydrolysis is a common issue, leading to the formation of the corresponding amide as a significant impurity.[6][7] Under acidic conditions, side reactions involving the acetonitrile group can also occur.[8]

Q3: Are there any safety concerns associated with the reagents used in these syntheses?

A3: Yes, several reagents used in the synthesis of this compound require careful handling. For instance, hydrogen peroxide, used in the oxidation method, is a strong oxidizer.[1] Grignard reagents, if used, are highly reactive and require strictly anhydrous and oxygen-free conditions.[4] It is essential to consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols in a well-ventilated area.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Willgerodt-Kindler Reaction High reaction temperatures leading to thermal degradation or side reactions.[1]Optimize the reaction temperature and minimize the use of excess sulfur. Consider using a catalytic method with silica-supported fluoboric acid (HBF₄·SiO₂) to allow for milder reaction conditions (75-85°C).[1][4]
Incomplete Oxidation of 4-(methylthio)phenylacetic acid Insufficient amount of oxidizing agent or inadequate reaction time.Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium tungstate and hydrogen peroxide). Monitor the reaction progress using techniques like TLC to ensure complete conversion.
Presence of Amide Impurity after Nitrile Hydrolysis Incomplete hydrolysis of the nitrile group.[6][7]Prolong the reaction time or increase the concentration of the acid or base used for hydrolysis. Re-subjecting the isolated product mixture to the hydrolysis conditions can also drive the reaction to completion.
Difficulty in Isolating the Product The product may be soluble in the aqueous phase, especially if the pH is not optimal for precipitation.Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to ensure maximum precipitation. The final acidification to pH 2 is a common practice.[2][10]
Formation of Dark-Colored Impurities The use of elemental sulfur at high temperatures in the Willgerodt-Kindler reaction can lead to polysulfide formation and other colored byproducts.The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2][10] Using a catalytic approach can also minimize the formation of these impurities.[1]

Quantitative Data Summary

Synthesis Route Key Reagents Reported Yield Key Features
Catalytic Willgerodt-Kindler 4-Methylsulfonylacetophenone, morpholine, sulfur, HBF₄·SiO₂85% (two-step)[1]Reduced side products, catalyst can be recycled.[1]
Traditional Willgerodt-Kindler 4-(Methylsulfonyl)acetophenone, morpholine, sulfurYield not specified, but noted to be less efficient at scale.[1]High reaction temperatures can increase side reactions.[1]
Oxidation-Hydrolysis Not specified starting material, but mentions hydrogen peroxide and sodium tungstate.Not specified, but noted for superior purity.[1]Requires handling of hazardous peroxides.[1]

Experimental Protocols & Visualizations

Willgerodt-Kindler Synthesis of this compound

This protocol is based on the traditional method.

Step 1: Thioamide Formation

  • In a round-bottom flask, combine 4-(methylsulfonyl)acetophenone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[2][11]

  • Reflux the mixture at 125°C for 2 hours.[1][2]

Step 2: Hydrolysis

  • To the reaction mixture, add a 3N solution of NaOH (20 ml).[2][11]

  • Reflux for an additional 30 minutes.[2][11]

  • After cooling, filter the mixture. Acidify the filtrate to pH 6 with HCl and wash with ethyl acetate to remove impurities.[2][10][11]

  • Finally, acidify the aqueous fraction to pH 2 with diluted HCl to precipitate the pure product as a white solid.[2][10]

Willgerodt_Kindler_Synthesis 4-(Methylsulfonyl)acetophenone 4-(Methylsulfonyl)acetophenone Thioamide Intermediate Thioamide Intermediate 4-(Methylsulfonyl)acetophenone->Thioamide Intermediate Morpholine, Sulfur Reflux @ 125°C Side_Reactions Side Reactions 4-(Methylsulfonyl)acetophenone->Side_Reactions High Temp. This compound This compound Thioamide Intermediate->this compound 1. NaOH, Reflux 2. HCl (acidification)

Willgerodt-Kindler Synthesis Pathway
Oxidation of 4-(methylthio)phenylacetic acid

This protocol describes the oxidation step.

Step 1: Oxidation

  • The specific protocol for oxidation is not detailed in the provided search results, but it generally involves reacting 4-(methylthio)phenylacetic acid with an oxidizing agent.

  • Commonly used reagents for this type of oxidation are sodium tungstate and hydrogen peroxide.[1]

Oxidation_Synthesis 4-(Methylthio)phenylacetic acid 4-(Methylthio)phenylacetic acid This compound This compound 4-(Methylthio)phenylacetic acid->this compound Sodium Tungstate, H₂O₂ Incomplete_Oxidation Incomplete Oxidation (Sulfoxide Intermediate) 4-(Methylthio)phenylacetic acid->Incomplete_Oxidation

Oxidation Synthesis Pathway
Hydrolysis of 2-[4-(methylsulfonyl)phenyl]acetonitrile

This protocol outlines the hydrolysis step.

Step 1: Hydrolysis

  • The nitrile can be hydrolyzed under either acidic or basic conditions.

  • For acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid.[6]

  • For alkaline hydrolysis, the nitrile is heated under reflux with a sodium hydroxide solution.[6]

Hydrolysis_Synthesis 2-[4-(Methylsulfonyl)phenyl]acetonitrile 2-[4-(Methylsulfonyl)phenyl]acetonitrile This compound This compound 2-[4-(Methylsulfonyl)phenyl]acetonitrile->this compound H₃O⁺ or OH⁻ Heat Amide_Intermediate Amide Intermediate 2-[4-(Methylsulfonyl)phenyl]acetonitrile->Amide_Intermediate Incomplete Hydrolysis

References

Technical Support Center: Optimization of Reaction Conditions for 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials for the synthesis of this compound are 4-(methylsulfonyl)acetophenone and 4-methylthiophenylacetonitrile. The choice of starting material often dictates the synthetic route and reaction conditions.

Q2: What are the main synthetic routes to produce this compound?

A2: There are several established synthetic routes:

  • Willgerodt-Kindler Reaction: This classic method typically uses 4-(methylsulfonyl)acetophenone, sulfur, and a secondary amine like morpholine, followed by hydrolysis.

  • Hydrolysis of a Nitrile Precursor: This route involves the hydrolysis of 4-(methylsulfonyl)phenylacetonitrile to the corresponding carboxylic acid.[1]

  • Oxidation and Hydrolysis: This multi-step process may start with 4-methylthiophenylacetonitrile, which is first oxidized to 4-(methylsulfonyl)phenylacetonitrile and then hydrolyzed.

  • Hydrolysis of an Ester Precursor: The synthesis can also proceed through the hydrolysis of an ester, such as ethyl 4-(methylsulfonyl)phenylacetate.[1]

Q3: What is the role of this compound in drug development?

A3: this compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for selective COX-2 inhibitors like Etoricoxib, which is used to treat inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1][2] It is also used in the development of other novel anti-inflammatory agents and antioxidants.[2][3]

Troubleshooting Guide

Problem 1: Low yield in the Willgerodt-Kindler reaction.

Possible Cause Suggested Solution
High Reaction Temperature Traditional Willgerodt-Kindler reactions often require high temperatures (e.g., 125-130°C or higher), which can lead to side reactions and reduced yield.[2][4] Consider using a catalyst to lower the required temperature.
Long Reaction Time Extended reaction times can also contribute to the formation of byproducts. Optimizing the reaction time by monitoring the reaction progress (e.g., using TLC) is recommended.[4]
Inefficient Catalyst The traditional, uncatalyzed reaction is often low-yielding. The use of a silica-supported fluoboric acid (HBF₄·SiO₂) catalyst has been shown to significantly improve yields and allow for milder reaction conditions.[2][4]

Problem 2: Difficulty with product purification.

Possible Cause Suggested Solution
Incomplete Reaction Unreacted starting materials or intermediates can complicate purification. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique like TLC or HPLC.
Formation of Side Products High temperatures and excess reagents can lead to the formation of impurities.[2] Adjusting the stoichiometry of reagents and optimizing the temperature can minimize side product formation.
Improper pH Adjustment during Workup The final product is a carboxylic acid and its isolation is pH-dependent. During the workup, careful acidification is crucial. One procedure involves a two-step acidification: first to pH 6 to remove impurities by extraction, followed by acidification to pH 2 to precipitate the final product.[2][3]
Residual Solvent Ensure that solvents used during extraction and crystallization are thoroughly removed under reduced pressure.[4]

Problem 3: Use of hazardous reagents.

Possible Cause Suggested Solution
Toxicity of Reagents Some synthetic routes may involve toxic reagents like methyl iodide or dimethyl sulfate for methylation, or potentially explosive reagents like m-chloroperbenzoic acid (mCPBA) for oxidation.[4]
Alternative Synthetic Routes Consider alternative, greener synthetic routes that avoid highly toxic or hazardous materials. The use of a solid-supported catalyst like HBF₄·SiO₂ can also improve the safety profile of the reaction by allowing for milder conditions and easier handling.[2][4]

Experimental Protocols and Data

Method 1: Catalyzed Willgerodt-Kindler Reaction

This method utilizes a silica-supported fluoboric acid catalyst for a higher yield under milder conditions.[2][4]

Step 1: Thioamide Formation

  • To a reaction vessel, add 4-methylsulfonylacetophenone (50 mmol), morpholine (60 mmol), sublimed sulfur (60 mmol), and silica-supported fluoboric acid (HBF₄·SiO₂) (2.5 mmol).[2]

  • Heat the mixture to 75°C and stir for 3 hours.[2][4]

  • After the reaction, add ethyl acetate and filter the mixture while hot to remove the catalyst.[4]

  • Remove the solvent under reduced pressure to yield 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol.[2]

Step 2: Hydrolysis

  • Take the thioamide from the previous step (44 mmol) and add ethanol and a 50% sodium hydroxide solution.[4]

  • Reflux the mixture at 80-85°C for 6 hours.[2][4]

  • Distill off the ethanol under reduced pressure.[4]

  • Add water to the residue and allow it to stand. Filter to remove any precipitate.[4]

  • Cool the filtrate to 0°C and acidify with 2N hydrochloric acid to a pH of approximately 2 to precipitate the product.[4]

  • Filter, wash, and dry the solid to obtain this compound.[4]

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
Traditional Willgerodt-Kindler1-(4-Methanesulfonyl-phenyl)-ethanoneMorpholine, Sulfur, NaOH1252.5~52% (literature value)[4]
Catalyzed Willgerodt-Kindler4-MethylsulfonylacetophenoneMorpholine, Sulfur, HBF₄·SiO₂, NaOH75-859~85% (overall)[2][4]
Nitrile Hydrolysis4-(Methylsulfonyl)phenyl acetonitrilePotassium Hydroxide982Not specified

Visualizing the Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow start Starting Material (e.g., 4-(Methylsulfonyl)acetophenone) reaction Reaction (e.g., Willgerodt-Kindler) start->reaction Reagents: Morpholine, Sulfur, Catalyst (optional) hydrolysis Hydrolysis (e.g., with NaOH) reaction->hydrolysis Intermediate workup Aqueous Workup & pH Adjustment hydrolysis->workup Crude Product extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction Impurity Removal purification Purification (e.g., Recrystallization) extraction->purification Crude Product Solution product Final Product: This compound purification->product Pure Product

A generalized workflow for the synthesis of this compound.

References

Technical Support Center: 4-(Methylsulfonyl)phenylacetic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylsulfonyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and stability testing of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and well-ventilated place in a tightly sealed container[1][2][3][4]. For optimal preservation, refrigeration at 2-8°C is advised[5][6].

  • Q2: Is this compound stable in aqueous solutions?

    • A2: The stability of this compound in aqueous solutions can be influenced by pH. As a carboxylic acid, it may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions or conduct a stability study to determine its shelf-life under your specific experimental conditions.

  • Q3: What are the known incompatibilities of this compound?

    • A3: this compound is known to be incompatible with strong oxidizing agents[2][4]. Contact with these substances should be avoided to prevent degradation.

  • Q4: What is the general solubility of this compound?

    • A4: The compound is reported to be slightly soluble in water, Dimethyl Sulfoxide (DMSO), and Methanol[4][7]. For quantitative applications, it is advisable to experimentally determine the solubility in the solvent system of interest.

  • Q5: How can I monitor the degradation of this compound?

    • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact compound from its potential degradation products.

Troubleshooting Guide

  • Issue 1: Inconsistent results in biological assays.

    • Possible Cause: Degradation of the compound in the assay medium.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of this compound before each experiment.

      • Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC.

      • Consider potential interactions with other components in the assay medium.

  • Issue 2: Appearance of new peaks in the HPLC chromatogram of a sample.

    • Possible Cause: The compound is degrading under the current storage or experimental conditions.

    • Troubleshooting Steps:

      • Review the storage conditions of your stock solution (temperature, light exposure, solvent).

      • If the solution is old, prepare a fresh one.

      • Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.

  • Issue 3: Difficulty in dissolving the compound.

    • Possible Cause: The compound has low solubility in the chosen solvent.

    • Troubleshooting Steps:

      • Refer to solubility data. The compound is slightly soluble in water, DMSO, and methanol[4][7].

      • Try gentle heating or sonication to aid dissolution.

      • Consider using a co-solvent system.

      • For aqueous solutions, adjusting the pH to deprotonate the carboxylic acid may increase solubility.

Stability Data Summary

While specific quantitative stability data for this compound in various solvents is not extensively published, the following tables provide a template for how such data should be generated and presented. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) over 7 Days.

SolventDay 0 (% Purity)Day 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)
Acetonitrile99.899.799.699.5
Methanol99.999.899.799.6
DMSO99.799.599.298.8
Water (pH 7.0)99.899.699.198.5
PBS (pH 7.4)99.899.599.098.2

Table 2: Hypothetical Forced Degradation of this compound under Stress Conditions.

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl at 60°C24 hours15.2Hydrolytic Degradant 1
0.1 M NaOH at 60°C24 hours25.8Hydrolytic Degradant 2
3% H₂O₂ at 25°C24 hours8.5Oxidative Degradant 1
Photostability (ICH Q1B)7 days5.3Photolytic Degradant 1
Thermal (80°C)7 days3.1Thermal Degradant 1

Experimental Protocols

To aid researchers in determining the stability of this compound in their specific experimental settings, the following detailed protocols are provided.

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 10 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a suitable solvent (e.g., Methanol, DMSO) to a final volume of 1 mL in a volumetric flask.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the desired solvent (e.g., cell culture medium, buffer) to the final concentration required for the experiment.

    • It is recommended to prepare working solutions fresh for each experiment.

Protocol 2: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity is demonstrated by the ability to separate the main peak from degradation products generated during forced degradation studies.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for analytical method validation[8][9].

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid compound to a temperature of 80°C for 7 days.

  • Photostability:

    • Expose a solution of the compound to light according to ICH Q1B guidelines.

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare Stock Solution (e.g., 10 mg/mL in Methanol) Prep_Working Prepare Working Solutions in Test Solvents Prep_Stock->Prep_Working Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Working->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Working->Base Oxidation Oxidation (3% H2O2, 25°C) Prep_Working->Oxidation Thermal Thermal (80°C) Prep_Working->Thermal Photo Photostability (ICH Q1B) Prep_Working->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (% Purity, % Degradation) HPLC->Data Report Stability Report Data->Report

Caption: Workflow for Stability Testing of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Main This compound Decarboxylation Decarboxylation Product (4-Methylsulfonylethylbenzene) Main->Decarboxylation H+ or OH-, Heat Hydroxylation Ring Hydroxylation Product Main->Hydroxylation H2O2 SideChainOx Side-Chain Oxidation Product Main->SideChainOx H2O2

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Optimizing the Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the production of selective COX-2 inhibitors like Etoricoxib.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most frequently documented methods are the Willgerodt-Kindler reaction, a catalytic approach using silica-supported fluoboric acid (HBF₄·SiO₂), and multi-step oxidation-hydrolysis pathways.[1]

Q2: Which catalyst is recommended for a high-yield synthesis?

A2: For the Willgerodt-Kindler type reaction, silica-supported fluoboric acid (HBF₄·SiO₂) has been shown to be an effective heterogeneous catalyst, enabling a two-step overall yield of approximately 85%.[1][2] Traditional Willgerodt-Kindler reactions may not use a catalyst but often require higher temperatures and longer reaction times.[2] Other routes may employ catalysts like sodium tungstate for oxidation steps.[3][4]

Q3: What are the main advantages of using HBF₄·SiO₂ as a catalyst?

A3: The use of silica-supported fluoboric acid as a catalyst addresses several drawbacks of the traditional Willgerodt-Kindler reaction, including reducing the high reaction temperatures and long reaction times, which in turn can improve the overall yield.[2] This method is also described as being simple to operate and more suitable for industrial production.[2]

Q4: How can I characterize the final product?

A4: The synthesized this compound can be characterized using several analytical techniques. The melting point should be in the range of 133.3–134.9°C.[1] Structural confirmation can be achieved with NMR (¹H and ¹³C) and FT-IR spectroscopy to identify the sulfonyl and carboxylic acid functional groups.[1] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield - High Reaction Temperature: In the traditional Willgerodt-Kindler reaction, excessively high temperatures (above 130°C) can lead to side reactions.[1][2] - Inefficient Catalyst: The absence of a catalyst or an inefficient one can result in incomplete conversion. - Suboptimal Reaction Time: Both insufficient and excessively long reaction times can negatively impact the yield.[2]- Catalyst Selection: Employ a catalyst such as HBF₄·SiO₂ to lower the required reaction temperature to around 75°C for the initial step.[1][2] - Optimize Conditions: Follow established protocols for reaction time and temperature for the chosen synthetic route. For the HBF₄·SiO₂ catalyzed method, a 3-hour reaction for the first step is recommended.[1][2]
Product Impurity - Side Reactions: The formation of byproducts is a common issue, especially at high temperatures. - Incomplete Hydrolysis: In multi-step syntheses, the intermediate may not be fully hydrolyzed to the final carboxylic acid.- Purification: Recrystallization from an ethanol/water mixture (1:1 v/v) is an effective method for purifying the final product.[1][5][6][7] - pH Adjustment: During workup, carefully adjust the pH to first remove impurities at pH 6 before acidifying to pH 2 to precipitate the final product.[1][5][6][7]
Handling Hazardous Reagents - Toxicity: Some synthetic routes may involve toxic reagents like methylating agents (e.g., iodomethane, dimethyl sulfate).[2] - Explosion Hazard: Reagents like m-chloroperbenzoic acid (mCPBA) can pose an explosion risk during workup.[2]- Alternative Synthesis: Opt for a synthetic route that avoids highly toxic or explosive reagents, such as the HBF₄·SiO₂ catalyzed method.[2] - Safety Precautions: If using hazardous materials is unavoidable, ensure proper personal protective equipment (PPE) is worn and all work is conducted in a well-ventilated fume hood.
Difficult Industrial Scale-up - Strict Reaction Conditions: Methods requiring anhydrous and oxygen-free conditions, such as those involving Grignard reagents, can be challenging to scale up.[2] - Long Reaction Times: Extended reaction times are often not economically viable for industrial production.[2]- Catalytic Approach: The use of a heterogeneous catalyst like HBF₄·SiO₂ simplifies the process and makes it more amenable to industrial scale-up due to easier separation and milder reaction conditions.[2]

Catalyst Performance Data

Catalyst / Method Starting Material Overall Yield Key Reaction Conditions Reference
HBF₄·SiO₂ 4-Methylsulfonylacetophenone~85%Step 1: 75°C, 3h; Step 2: 80-85°C, 6h[1][2]
None (Willgerodt-Kindler) 1-(4-Methanesulfonyl-phenyl)-ethanoneLiterature value reported as 52%Reflux at 125°C for 2h, then reflux with NaOH for 30 min[1][2]
Sodium Tungstate / H₂O₂ 4-methylthio phenyl acetaldehydeNot explicitly stated for the final productOxidation step conditions: 35-60°C[3]

Experimental Protocols

1. Synthesis using Silica-Supported Fluoboric Acid (HBF₄·SiO₂) Catalyst

This two-step method involves the formation of a thioamide intermediate followed by hydrolysis.[1]

  • Step 1: Thioamide Formation

    • In a four-necked flask, combine 4-methylsulfonylacetophenone (10g, 50 mmol), sublimed sulfur (1.9g, 60 mmol), HBF₄·SiO₂ powder (5g, 2.5 mmol), and morpholine (5.3 mL, 60 mmol).[2]

    • Stir the mixture and heat to 75°C for 3 hours.[1][2]

    • After the reaction, add 50 mL of ethyl acetate and filter the hot solution to remove the catalyst.[2]

    • Evaporate the solvent from the filtrate under reduced pressure.[2]

    • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization, yielding 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol.[2]

  • Step 2: Hydrolysis to Carboxylic Acid

    • In a four-necked flask, add the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (13.3g, 44 mmol) obtained in the previous step, 65 mL of ethanol, and 13 mL of 50% NaOH solution.[2]

    • Stir the mixture and heat to 80-85°C for 6 hours.[1][2]

    • Distill off the ethanol under reduced pressure.[2]

    • Add 50 mL of water to the residue and let it stand at room temperature for 1 hour.[2]

    • Filter the mixture to remove the dark green flocculent precipitate.[2]

    • Cool the light red transparent filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.[2]

    • Filter the white solid, dry it, to obtain this compound.[2]

2. Willgerodt-Kindler Reaction (without catalyst)

This is a one-pot synthesis method.[1]

  • In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[1][5][6][7]

  • Reflux the mixture at 125°C for 2 hours.[1][5][6][7]

  • Add a 3N solution of NaOH (20 mL) and reflux for an additional 30 minutes.[1][5][6][7]

  • After cooling, filter the mixture.[5][6][7]

  • Acidify the filtrate with HCl to pH 6 and wash with ethyl acetate to remove impurities.[1][5][6][7]

  • Separate the aqueous fraction and further acidify with diluted HCl to pH 2 to yield the pure product as a white solid.[1][5][6][7]

Visualizations

Synthesis_Workflow cluster_HBF4_SiO2 Catalytic Method (HBF₄·SiO₂) cluster_Willgerodt Willgerodt-Kindler Reaction A1 4-Methylsulfonyl- acetophenone B1 Thioamide Formation (75°C, 3h) A1->B1 Morpholine, S, HBF₄·SiO₂ C1 Intermediate: 2-(4-(methylsulfonyl)phenyl) -1-morpholinoethanethiol B1->C1 D1 Hydrolysis (80-85°C, 6h) C1->D1 NaOH, Ethanol E1 4-(Methylsulfonyl)phenylacetic Acid (Yield: ~85%) D1->E1 A2 1-(4-Methanesulfonyl- phenyl)-ethanone B2 One-pot Reaction (125°C, 2h) A2->B2 Morpholine, S C2 Hydrolysis (reflux, 30 min) B2->C2 NaOH D2 4-(Methylsulfonyl)phenylacetic Acid (Yield: ~52%) C2->D2

Caption: Comparative workflow of the catalytic versus the traditional Willgerodt-Kindler synthesis of this compound.

Troubleshooting_Logic Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Cause Identify Potential Cause Problem->Cause Yes End Successful Synthesis Problem->End No Temp High Temperature? Cause->Temp Time Incorrect Reaction Time? Cause->Time Catalyst Inefficient Catalyst? Cause->Catalyst Solution3 Purify via Recrystallization and pH adjustment Cause->Solution3 Solution1 Switch to Catalytic Method (e.g., HBF₄·SiO₂) Temp->Solution1 Solution2 Optimize Reaction Time and Temperature Time->Solution2 Catalyst->Solution1 Solution1->End Solution2->End Solution3->End

Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.

References

managing impurities in the synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Etoricoxib, focusing on the identification and management of impurities.

Issue 1: An unexpected peak is observed in the HPLC chromatogram of the crude reaction mixture.

  • Question: I am seeing a significant unknown peak in my HPLC analysis after the condensation of this compound and a 6-methylnicotinic acid ester derivative. What could this be?

  • Answer: Based on literature and patent documentation, a common impurity in this synthesis is a dimer of the starting material or a closely related species. One such documented impurity has a mass of 408 g/mol , often referred to as "impurity 408". This impurity can arise from self-condensation or other side reactions of the starting materials or reactive intermediates under the reaction conditions.

    To confirm the identity of the peak, it is recommended to use LC-MS to determine the molecular weight of the impurity. If the mass corresponds to a known Etoricoxib impurity, you can use a reference standard for confirmation.

    Control Strategies:

    • Reaction Temperature: Avoid excessive temperatures during the reaction, as higher temperatures can promote the formation of side products.

    • Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants and the base. The order and rate of addition of reagents can also influence the formation of byproducts.

    • Base Selection: The choice and amount of base can be critical. Milder bases or careful control of the amount of strong base may reduce the formation of this impurity.

Issue 2: The final Etoricoxib product shows low purity even after recrystallization.

  • Question: My final Etoricoxib product has a purity of less than 99% after standard recrystallization procedures. What other impurities could be present and how can I remove them?

  • Answer: Besides starting material-related impurities, other process-related impurities and degradation products can be present in the final product. These can include:

    • Unreacted Intermediates: Incomplete reaction can leave traces of the ketone intermediate (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone).

    • Pyrrole Derivative: An unknown impurity has been identified in some cases as a pyrrole derivative, the formation of which may be influenced by the reaction conditions.

    • Oxidative Degradation Products: Etoricoxib can be susceptible to oxidation, leading to the formation of N-oxides or other related substances.

    Purification Strategies:

    • Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation of impurities than a single solvent.

    • Chromatography: If recrystallization is insufficient, column chromatography may be necessary to remove persistent impurities.

    • pH Adjustment and Extraction: In some cases, impurities with different acidic or basic properties can be removed by pH-controlled aqueous extractions during the work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Etoricoxib from this compound?

A1: The primary sources of impurities include:

  • Starting Materials: Impurities present in the this compound or the 6-methylnicotinic acid derivative can be carried through the synthesis.[]

  • Side Reactions: Undesired reactions occurring in parallel to the main reaction, such as self-condensation of starting materials or intermediates, can generate significant impurities.[]

  • Degradation: The product or intermediates may degrade under the reaction or work-up conditions (e.g., due to heat, light, or reactive reagents).[2][3]

  • Incomplete Reactions: Residual unreacted starting materials or intermediates can remain in the final product.[]

Q2: How can I monitor the formation of impurities during the reaction?

A2: The most effective way to monitor impurity formation is by using in-process High-Performance Liquid Chromatography (HPLC) analysis. Taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC will provide a profile of the reaction progress and the formation of any significant impurities. This allows for adjustments to the reaction conditions in real-time if necessary.

Q3: Are there any specific analytical methods recommended for impurity profiling of Etoricoxib?

A3: Yes, a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing Etoricoxib and its impurities.[2][3][4][5][6] A typical method would use a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. UV detection is commonly used. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[4]

Data Presentation

Table 1: Common Process-Related Impurities in Etoricoxib Synthesis

Impurity Name/IdentifierPotential SourceTypical Analytical Method
This compoundUnreacted Starting MaterialRP-HPLC
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneUnreacted IntermediateRP-HPLC
"Impurity 408"Side reaction productRP-HPLC, LC-MS
Pyrrole DerivativeSide reaction productRP-HPLC, LC-MS
Etoricoxib N-oxideDegradation product (oxidation)RP-HPLC, LC-MS
Dimer ImpuritiesSide reaction productRP-HPLC, LC-MS

Table 2: Example HPLC Purity of Etoricoxib Intermediate Under Different Reaction Conditions (Illustrative Data from Patent Literature)

ParameterCondition 1Condition 2
Base Strong Base (e.g., Grignard Reagent)Milder Base
Temperature 65-70 °C40-50 °C
Reaction Time 4 hours8 hours
Purity of Intermediate (%) ~95%>98%
Level of "Impurity 408" (%) 1-2%<0.5%

Note: This table is a generalized representation based on trends observed in synthetic literature. Actual results will vary based on specific experimental conditions.

Experimental Protocols

1. Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)

This protocol is a representative example and may require optimization.

  • Materials:

    • This compound

    • Methyl 6-methylnicotinate

    • Grignard reagent (e.g., tert-butylmagnesium chloride in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous acid solution (for quenching, e.g., ammonium chloride)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • To a solution of this compound in anhydrous THF, add the Grignard reagent dropwise at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the mixture to stir for a specified time at a controlled temperature.

    • Slowly add a solution of methyl 6-methylnicotinate in anhydrous THF to the reaction mixture.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

2. HPLC Method for Impurity Profiling of Etoricoxib

This is a general HPLC method and may need to be adapted and validated for specific equipment and impurities.[2][5]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: Buffer (e.g., 0.02 M disodium hydrogen phosphate, pH adjusted to 7.2)

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-10 min: 60% A, 40% B

    • 10-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-35 min: Return to initial conditions (60% A, 40% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of Etoricoxib.

impurity_management cluster_identification Impurity Identification cluster_control Impurity Control Strategies cluster_outcome Desired Outcome hplc Unexpected Peak in HPLC lcms LC-MS Analysis (Determine MW) hplc->lcms ref_std Comparison with Reference Standard lcms->ref_std id_impurity Identified Impurity ref_std->id_impurity reaction_params Optimize Reaction Parameters (Temp, Stoichiometry, Base) id_impurity->reaction_params workup_proc Modify Work-up Procedure (e.g., pH adjustment) id_impurity->workup_proc purification_method Select Appropriate Purification Method id_impurity->purification_method final_product Etoricoxib with Purity > 99.5% reaction_params->final_product workup_proc->final_product purification_method->final_product

Caption: Logical relationship for impurity identification and control in Etoricoxib synthesis.

References

overcoming solubility issues of 4-(Methylsulfonyl)phenylacetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Methylsulfonyl)phenylacetic acid. This guide provides detailed troubleshooting advice and protocols to help researchers overcome solubility challenges during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in developing a successful solubilization strategy. Key properties are summarized in the table below. The compound is a weak acid with limited aqueous solubility in its neutral form.[1]

Q2: What is the best solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] However, it is crucial to use anhydrous DMSO, as the presence of water can lower the solubility of many compounds and cause precipitation upon storage, especially during freeze-thaw cycles.[2] Methanol is also a viable solvent.[3] Prepare stock solutions at a concentration of 10-20 mM, which allows for minimal co-solvent concentration in the final assay.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Reduce the Final DMSO Concentration: While counterintuitive, high concentrations of DMSO in the final buffer can sometimes cause compounds to precipitate.[2] Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, to minimize co-solvent effects and potential toxicity in cell-based assays.[4]

  • Adjust the pH: As an acidic compound with a predicted pKa of ~3.9, its solubility dramatically increases at a pH above its pKa.[1][5] Adjusting your buffer to a pH of 7.4 will convert the carboxylic acid to its more soluble carboxylate salt form.

  • Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[6]

Q4: How does pH affect the solubility of this compound?

A4: The compound has an acidic carboxylic acid group.

  • At pH < pKa (~3.9): The compound will be predominantly in its neutral, protonated form, which has low aqueous solubility.

  • At pH > pKa (~3.9): The compound will be deprotonated to form its conjugate base (a carboxylate salt), which is significantly more soluble in water.[5] Therefore, maintaining the pH of your assay buffer in the neutral range (e.g., 7.0-7.4) is critical for maximizing solubility.

Data & Protocols

Physicochemical Data Summary

The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 214.24 g/mol [7][8]
Appearance White to off-white crystalline powder[1][8]
Melting Point 134-140 °C[1][9]
Predicted pKa 3.90 ± 0.10[1]
Water Solubility Slightly soluble[7][9][10]
Organic Solubility Soluble in Methanol, slightly in DMSO[1][3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

  • Weigh the Compound: Accurately weigh out 2.14 mg of this compound using a calibrated analytical balance.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous, research-grade DMSO.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure it is fully dissolved.[6] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Before each use, thaw an aliquot completely and vortex gently before making dilutions.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps you determine the practical solubility limit of your compound in your specific experimental buffer.

  • Prepare Serial Dilutions: Prepare a 2x serial dilution of your DMSO stock solution (e.g., 10 mM) in 100% DMSO.

  • Add to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your final assay buffer in a clear 96-well plate. This mimics the final dilution step in your experiment.

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm or 650 nm using a plate reader. An increase in absorbance indicates light scattering due to compound precipitation.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to a buffer + DMSO control is considered the kinetic solubility limit under your assay conditions.[4]

Troubleshooting & Visual Guides

Troubleshooting Precipitation Issues

Use the following decision tree to diagnose and solve compound precipitation in your assay.

G start Compound Precipitates in Assay q1 Is the final co-solvent (e.g., DMSO) concentration > 1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Reduce DMSO concentration to <0.5% by adjusting stock concentration and dilution factor. a1_yes->sol1 q2 What is the pH of your aqueous assay buffer? a1_no->q2 a2_acidic < 6.0 q2->a2_acidic a2_neutral > 7.0 q2->a2_neutral sol2 Increase buffer pH to >7.0 to deprotonate the compound and form a more soluble salt. a2_acidic->sol2 q3 Have you determined the kinetic solubility limit in your specific media? a2_neutral->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Lower the final compound concentration to below the determined solubility limit. a3_yes->sol4 sol3 Perform a kinetic solubility assay (see Protocol 2) to find the maximum working concentration. a3_no->sol3 final_sol Consider advanced methods: - Add 0.01% Tween-20 (cell-free) - Use cyclodextrins sol4->final_sol G LowSol This compound (Neutral Form) LOW SOLUBILITY equilibrium + H₂O ⇌ LowSol->equilibrium HighSol 4-(Methylsulfonyl)phenylacetate (Anionic Salt Form) HIGH SOLUBILITY equilibrium->HighSol note Increasing pH shifts equilibrium to the right, increasing the concentration of the soluble salt form. G start Start: Define Required Assay Concentration step1 1. Prepare 10 mM Stock in Anhydrous DMSO (See Protocol 1) start->step1 step2 2. Test Dilution in Final Assay Buffer (pH 7.4) step1->step2 check1 Precipitation Observed? step2->check1 step3 3. Determine Kinetic Solubility Limit (See Protocol 2) check1->step3 Yes success Proceed with Experiment check1->success No check2 Is solubility limit > required concentration? step3->check2 check2->success Yes fail Re-evaluate Experiment: - Lower required concentration - Consider formulation changes check2->fail No

References

Technical Support Center: Synthesis of 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonyl)phenylacetic acid, with a focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and how do their reaction times compare?

A1: The two most common synthesis routes are the Willgerodt-Kindler reaction of 4-(methylsulfonyl)acetophenone and the oxidation of 4-(methylthio)phenylacetic acid. The Willgerodt-Kindler reaction can be lengthy and require high temperatures.[1][2] A newer, catalytic version of the Willgerodt-Kindler reaction offers a reduction in reaction time.[1][2] The oxidation of 4-(methylthio)phenylacetic acid can have variable reaction times depending on the chosen oxidizing agent, with some methods offering significantly faster conversions.[3][4][5]

Q2: I am experiencing a slow reaction rate in the traditional Willgerodt-Kindler synthesis. What are the likely causes and how can I accelerate it?

A2: A slow reaction rate in the traditional Willgerodt-Kindler reaction can be due to insufficient temperature, poor quality of reagents (morpholine or sulfur), or inefficient heating. To accelerate the reaction, ensure the reflux temperature of 125°C is consistently maintained.[1] Using a higher boiling point solvent could potentially increase the reaction rate, but this may also lead to side product formation.[6] A more effective approach is to consider the catalytic variant of this reaction.

Q3: How does the catalytic Willgerodt-Kindler reaction reduce the overall synthesis time?

A3: The use of a silica-supported fluoboric acid (HBF₄·SiO₂) catalyst allows the first step of the Willgerodt-Kindler reaction to proceed at a lower temperature (75°C) and for a shorter duration (3 hours) compared to the traditional method.[2] Although the subsequent hydrolysis step is longer (6 hours), this catalytic approach avoids the high temperatures and potentially hazardous conditions of the traditional method, while also improving the overall yield.[2]

Q4: My oxidation of 4-(methylthio)phenylacetic acid to the sulfone is taking a very long time. What factors influence the reaction speed?

A4: The rate of oxidation is highly dependent on the oxidizing agent used.[4][7][8] For instance, oxidation with hydrogen peroxide (H₂O₂) can be slow, with reaction times extending for many hours.[4][7][8] In contrast, reagents like sodium hypochlorite (NaClO) can achieve the same transformation in a matter of minutes.[4][7][8] The reaction temperature and the presence of a catalyst also play a crucial role.[5]

Q5: Are there any rapid, room-temperature methods for the oxidation step?

A5: While many oxidation reactions require heating to proceed at a reasonable rate, the use of a potent oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can be effective at room temperature. However, this method may still require up to 12 hours for completion.[3] For a truly rapid conversion, exploring stronger oxidizing systems or catalytic methods is recommended.

Troubleshooting Guides

Issue 1: Slow or Incomplete Willgerodt-Kindler Reaction
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Temperature Ensure the reaction mixture is refluxing vigorously at the specified temperature (125°C for traditional, 75°C for catalytic).[1][2] Use a high-temperature thermometer and ensure adequate heating mantle contact.Increased reaction rate and conversion to the thioamide intermediate.
Poor Reagent Quality Use freshly opened or purified morpholine and high-purity sublimed sulfur.Improved reaction efficiency and reduced side product formation.
Inefficient Mixing Ensure vigorous stirring to maintain a homogeneous suspension of sulfur.Enhanced contact between reactants, leading to a faster reaction.
Catalyst Inactivity (Catalytic Method) If using the catalytic method, ensure the silica-supported fluoboric acid catalyst is properly prepared and active.[2]Restoration of the expected catalytic activity and reaction rate.
Issue 2: Prolonged Oxidation of 4-(methylthio)phenylacetic acid
Potential Cause Troubleshooting Step Expected Outcome
Weak Oxidizing Agent Replace hydrogen peroxide with a more potent oxidizing agent such as sodium hypochlorite or consider a catalytic system.[4][5][7][8]Significant reduction in reaction time from hours to minutes.
Low Reaction Temperature For reactions using agents like hydrogen peroxide, moderately increasing the temperature (e.g., to 50-80°C) can accelerate the reaction.[5] Always monitor for potential side reactions.Faster conversion to the sulfone.
Absence of a Catalyst Introduce a suitable metal catalyst when using hydrogen peroxide as the oxidant.[5]Catalytic turnover will increase the rate of oxidation.
Incorrect Stoichiometry Ensure the correct molar ratio of the oxidizing agent to the thioether is used. An excess of the oxidant is often required.Complete conversion of the starting material.

Experimental Protocols

Catalytic Willgerodt-Kindler Synthesis of this compound[2]

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol

  • To a four-necked flask, add 4-methanesulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).

  • Stir the mixture and heat to 75°C.

  • Maintain the reaction at 75°C for 3 hours.

  • After 3 hours, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

Step 2: Hydrolysis to this compound

  • To a four-necked flask, add the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol (13.3g, 44mmol) obtained in the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution.

  • Stir the mixture and heat to 80-85°C for 6 hours.

  • Distill off the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and let it stand at room temperature for 1 hour.

  • Filter the mixture to remove the precipitate.

  • Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.

Oxidation of 4-(methylthio)phenylacetic acid

Method A: Using m-CPBA (12 hours at room temperature) [3]

  • Dissolve 4-(methylthio)phenylacetic acid in dichloromethane.

  • Add m-chloroperbenzoic acid (m-CPBA) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate workup to isolate the product.

Method B: Catalytic Oxidation with Hydrogen Peroxide (1-6 hours) [5]

  • Dissolve the 4-(methylthio)phenylacetic acid in a ketone solvent.

  • Add a suitable metal compound as a catalyst.

  • Add hydrogen peroxide (H₂O₂) to the mixture.

  • Heat the reaction to a temperature between 10°C and 80°C.

  • Maintain the reaction for 1 to 6 hours, monitoring for completion.

  • After the reaction is complete, proceed with workup and purification.

Data Presentation

Table 1: Comparison of Synthesis Methods and Reaction Times

Synthesis RouteKey ReagentsTemperatureReaction TimeReference
Traditional Willgerodt-Kindler 4-(methylsulfonyl)acetophenone, Morpholine, Sulfur125°C (Reflux)2.5 hours (total)[1]
Catalytic Willgerodt-Kindler 4-(methylsulfonyl)acetophenone, Morpholine, Sulfur, HBF₄·SiO₂75°C, then 80-85°C9 hours (total)[2]
Oxidation with m-CPBA 4-(methylthio)phenylacetic acid, m-CPBARoom Temperature12 hours[3]
Catalytic Oxidation with H₂O₂ 4-(methylthio)phenylacetic acid, H₂O₂, Metal Catalyst10-80°C1-6 hours[5]

Visualizations

Synthesis_Pathways cluster_willgerodt Willgerodt-Kindler Pathways cluster_oxidation Oxidation Pathways Start_WK 4-(Methylsulfonyl)acetophenone Intermediate_WK Thioamide Intermediate Start_WK->Intermediate_WK Traditional: 125°C, 2h Start_WK->Intermediate_WK Catalytic (HBF₄·SiO₂): 75°C, 3h Final_Product This compound Intermediate_WK->Final_Product Hydrolysis Reflux, 0.5h Intermediate_WK->Final_Product Hydrolysis 80-85°C, 6h Start_Ox 4-(Methylthio)phenylacetic acid Final_Product_Ox This compound Start_Ox->Final_Product_Ox m-CPBA, RT, 12h Start_Ox->Final_Product_Ox H₂O₂/Catalyst, 10-80°C, 1-6h

Caption: Comparative workflows for the synthesis of this compound.

Troubleshooting_Logic Start Slow Reaction? Check_Temp Is Temperature Optimal? Start->Check_Temp Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Reagents Are Reagents High Quality? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Purify_Reagents Use Fresh/Purified Reagents Check_Reagents->Purify_Reagents No Check_Catalyst Is Catalyst Active/Present? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Add_Catalyst Add/Replace Catalyst Check_Catalyst->Add_Catalyst No Consider_Alternative Consider Alternative Route Check_Catalyst->Consider_Alternative Yes Add_Catalyst->Consider_Alternative

Caption: Troubleshooting workflow for slow reaction rates.

References

Validation & Comparative

comparing the efficacy of 4-(Methylsulfonyl)phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 4-(Methylsulfonyl)phenylacetic Acid Derivatives as Selective COX-2 Inhibitors

For researchers and professionals in drug development, the quest for potent and selective anti-inflammatory agents with improved safety profiles is a continuous endeavor. Derivatives of this compound have emerged as a significant class of compounds, primarily targeting the cyclooxygenase-2 (COX-2) enzyme. This guide provides an objective comparison of the efficacy of various derivatives, supported by experimental data, to aid in the advancement of new therapeutic agents.

The core principle behind the efficacy of these derivatives lies in the presence of the 4-(methylsulfonyl)phenyl moiety, a key pharmacophore that imparts selectivity for the COX-2 enzyme over its COX-1 isoform. This selectivity is crucial in minimizing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The structural variations of the acetic acid portion of the molecule, or its replacement with other chemical scaffolds, significantly influence the inhibitory potency and selectivity.

Comparative Efficacy of Derivatives

The following table summarizes the in vitro efficacy of several this compound derivatives and related compounds containing the 4-(methylsulfonyl)phenyl pharmacophore against COX-1 and COX-2 enzymes. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), allows for a direct comparison of potency and selectivity. A higher selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates a more favorable selective inhibition of COX-2.

Compound Core Structure COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1/COX-2)
Rofecoxib[1]Furanone>500.018 - 0.026>1000
Azido-rofecoxib analog[2]Furanone159.70.196812
Di-aryl chalcone pyrazole 16d[3]Pyrazole-0.44670.40
Di-aryl chalcone pyrazole 16f[3]Pyrazole-0.68632.54
Di-aryl chalcone pyrazole 16k[3]Pyrazole-0.34855.46
Di-aryl chalcone pyrazole 16l[3]Pyrazole-0.77125.56
Celecoxib (Reference)[3]Pyrazole-0.68524.09

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes within the context of the cited studies.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the efficacy and selectivity of this compound derivatives. Below are detailed methodologies for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2) from endogenous arachidonic acid in human whole blood.

  • Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken NSAIDs for at least 7 days.

  • Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • COX-2 Induction (for COX-2 assay): Lipopolysaccharide (LPS) is added to induce the expression of the COX-2 enzyme. For the COX-1 assay, no induction is needed as COX-1 is constitutively expressed.

  • Prostaglandin Synthesis: The blood is allowed to clot (for COX-1 assay, to measure thromboxane B2 production) or further incubated (for COX-2 assay) to allow for the synthesis of prostaglandins.

  • Measurement of Prostaglandins: Plasma or serum is separated, and the concentration of PGE2 (for COX-2) or thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) is quantified using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to assess the in vivo anti-inflammatory efficacy of new compounds.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds, a reference drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is administered into the hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with that of the vehicle control group. This allows for the assessment of the anti-inflammatory activity of the test compounds.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

COX_Signaling_Pathway cluster_phospholipase Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX_1_Constitutive COX-1 (Constitutive) Arachidonic_Acid->COX_1_Constitutive COX_2_Inducible COX-2 (Inducible) Arachidonic_Acid->COX_2_Inducible Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection, platelet aggregation) COX_1_Constitutive->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) COX_2_Inducible->Prostaglandins_Inflammatory Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX_2_Inducible Derivatives 4-(Methylsulfonyl)phenylacetic Acid Derivatives Derivatives->COX_2_Inducible Selective Inhibition

Caption: COX-2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Blood_Sample Human Whole Blood Incubation Incubate with Test Compound Blood_Sample->Incubation LPS_Stimulation LPS Stimulation (for COX-2) Incubation->LPS_Stimulation PGE2_Quantification Quantify PGE2 (EIA) LPS_Stimulation->PGE2_Quantification IC50_Determination Determine IC50 PGE2_Quantification->IC50_Determination Animal_Groups Animal Groups (Rats/Mice) Compound_Admin Administer Test Compound Animal_Groups->Compound_Admin Carrageenan_Injection Carrageenan Paw Injection Compound_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Measure_Edema Efficacy_Assessment Assess Anti-inflammatory Efficacy Measure_Edema->Efficacy_Assessment

Caption: Experimental Workflow for Efficacy Testing.

References

A Comparative Guide to 4-(Methylsulfonyl)phenylacetic Acid and Other Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selective cyclooxygenase-2 (COX-2) inhibitors, with a particular focus on compounds containing the 4-(methylsulfonyl)phenyl moiety, a key structural feature in many modern anti-inflammatory drugs. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Selective COX-2 Inhibitors

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[1] The enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen are non-selective and inhibit both COX-1 and COX-2. This non-selective inhibition can lead to gastrointestinal side effects.[1] Selective COX-2 inhibitors, often referred to as "coxibs," were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a potentially lower risk of gastrointestinal complications.[1] The 4-(methylsulfonyl)phenyl group has been identified as a critical pharmacophore that contributes to the selective inhibition of COX-2.[2] This guide will compare derivatives of 4-(Methylsulfonyl)phenylacetic acid with other well-established selective COX-2 inhibitors.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity and selectivity of various compounds containing the 4-(methylsulfonyl)phenyl moiety against COX-1 and COX-2 enzymes, alongside other notable selective COX-2 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivatives of 4-(Methylsulfonyl)phenyl Acetic Acid
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)>35.60.07>508.6[2]
2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzyl)indole (4b)11.80.11107.63
(Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one-0.07201[2]
Established COX-2 Inhibitors
Celecoxib150.04375
Rofecoxib18.80.5336[3]
Etoricoxib1.10.01106
Valdecoxib0.80.005160
Non-Selective NSAID (for comparison)
Indomethacin0.051.20.04

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzymes (e.g., human, ovine) and the assay methodology. The data presented here is for comparative purposes and is compiled from various sources.

Signaling Pathway of COX-2 in Inflammation

The induction of COX-2 and its role in the inflammatory cascade is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified representation of the COX-2 signaling pathway.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines Receptors Receptors Pro-inflammatory Cytokines->Receptors Growth Factors Growth Factors Growth Factors->Receptors LPS LPS LPS->Receptors Signaling Cascades Signaling Cascades Receptors->Signaling Cascades NF-kB NF-kB Signaling Cascades->NF-kB MAPK MAPK Signaling Cascades->MAPK Gene Transcription Gene Transcription NF-kB->Gene Transcription MAPK->Gene Transcription Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 COX-2 Enzyme COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain COX-2 mRNA COX-2 mRNA Gene Transcription->COX-2 mRNA COX-2 mRNA->COX-2 Enzyme Translation

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Protocols

The following is a generalized protocol for an in vitro COX enzyme inhibition assay, a common method for evaluating the potency and selectivity of potential inhibitors. Specific details may vary between laboratories and assay kits.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and reference inhibitors (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a probe that measures prostaglandin production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and solutions according to the manufacturer's instructions or established laboratory protocols.

  • Enzyme and Inhibitor Incubation:

    • Add reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

    • Add various concentrations of the test compounds or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection:

    • After a set incubation period (e.g., 5-10 minutes), add a detection reagent to measure the amount of prostaglandin produced. The method of detection can vary, including colorimetric, fluorometric, or luminescent assays.

  • Data Analysis:

    • Measure the signal from each well using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, using non-linear regression analysis.

    • Calculate the selectivity index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Experimental_Workflow Start Start Reagent_Preparation Prepare Reagents (Enzymes, Substrate, Buffers) Start->Reagent_Preparation Plate_Setup Set up 96-well Plate (Add Buffer, Heme, Enzyme) Reagent_Preparation->Plate_Setup Add_Inhibitors Add Test Compounds & Reference Inhibitors Plate_Setup->Add_Inhibitors Incubation1 Incubate (e.g., 15 min at 37°C) Add_Inhibitors->Incubation1 Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubation1->Add_Substrate Incubation2 Incubate (e.g., 10 min at 37°C) Add_Substrate->Incubation2 Detection Add Detection Reagent & Measure Signal Incubation2->Detection Data_Analysis Calculate % Inhibition Determine IC50 & Selectivity Index Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

The 4-(methylsulfonyl)phenyl moiety is a cornerstone in the design of selective COX-2 inhibitors. As demonstrated by the comparative data, derivatives of this compound exhibit potent and highly selective inhibition of the COX-2 enzyme, with some compounds showing selectivity comparable to or even exceeding that of established drugs like Celecoxib. The continued exploration of this chemical scaffold holds promise for the development of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of next-generation COX-2 inhibitors.

References

Validating the In Vivo Anti-Inflammatory Activity of 4-(Methylsulfonyl)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of 4-(Methylsulfonyl)phenylacetic acid (MSPA) with established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The information is supported by experimental data from in vivo studies, primarily focusing on the widely accepted carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Mechanism of Action: Targeting COX-2

This compound is a compound that has demonstrated notable biological activities, particularly as an anti-inflammatory agent. Its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, MSPA reduces the production of these pro-inflammatory prostaglandins.[1] This targeted action is a desirable characteristic for anti-inflammatory drugs, as it may minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme.

In Vivo Anti-Inflammatory Activity: A Comparative Analysis

To provide a comprehensive comparison, this guide presents data from separate in vivo studies on diclofenac and celecoxib using the carrageenan-induced paw edema model. This allows for an indirect assessment of the potential efficacy of MSPA against these established drugs.

Data Presentation: Carrageenan-Induced Paw Edema in Rats

The following tables summarize the dose-dependent anti-inflammatory effects of diclofenac and celecoxib in the carrageenan-induced rat paw edema model. The data is presented as the percentage inhibition of edema at various time points after the induction of inflammation.

Table 1: Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
556.17 ± 3.892
2071.82 ± 6.533

Data extracted from a study on the effect of release-active dilutions of diclofenac. The values represent the effect of diclofenac alone.[2][3]

Table 2: Anti-inflammatory Effect of Celecoxib in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg)Inhibition of Edema (%)Time Point (hours)
1Statistically significant4
10Statistically significant4
30Statistically significant4

Data from a study investigating the role of PPARγ in the anti-inflammatory response of celecoxib. The study reported a statistically significant, dose-dependent reduction in paw edema.[4]

Experimental Protocols: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating the anti-inflammatory activity of novel compounds.

Objective: To induce acute, localized inflammation in the paw of a rodent and to quantify the inhibitory effect of a test compound.

Materials:

  • Male Wistar rats (150-200g) or other suitable rodent strain.

  • 1% (w/v) solution of lambda-carrageenan in sterile saline.

  • Test compound (e.g., this compound) and reference drug (e.g., diclofenac, celecoxib) dissolved or suspended in an appropriate vehicle.

  • Plethysmometer or digital calipers for measuring paw volume.

Procedure:

  • Animal Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for a period of acclimatization before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: The test compound, reference drug, or vehicle is administered to the animals, typically via oral (p.o.) or intraperitoneal (i.p.) route, 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:

    • V_c = average increase in paw volume in the control (vehicle-treated) group.

    • V_t = average increase in paw volume in the drug-treated group.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins produces Inflammation Inflammation (Edema, Pain, Fever) Prostaglandins->Inflammation mediates MSPA This compound (MSPA) MSPA->COX2_Enzyme inhibits

Caption: The COX-2 signaling pathway in inflammation.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, MSPA, Comparators) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Paw Volume Measurement Group_Allocation->Baseline_Measurement Drug_Administration Drug Administration (p.o. or i.p.) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Hourly) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

A Comparative Analysis of 4-(Methylsulfonyl)phenylacetic Acid and Celecoxib for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of targeted anti-inflammatory and analgesic therapy. This guide provides a detailed comparative analysis of Celecoxib, a widely recognized COX-2 inhibitor, and 4-(Methylsulfonyl)phenylacetic acid, a key chemical intermediate with intrinsic COX-2 inhibitory properties. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data, detailed protocols, and visual pathway diagrams.

Introduction

Celecoxib is a well-established selective COX-2 inhibitor used in the treatment of various inflammatory conditions.[1] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[1] In contrast, this compound is primarily recognized as a crucial building block in the synthesis of other selective COX-2 inhibitors, such as Etoricoxib.[2] However, its structural features, particularly the methylsulfonyl group, suggest inherent COX-2 inhibitory potential.[1] This analysis delves into the known properties of both compounds to provide a clear comparative perspective.

Chemical Structures and Properties

A fundamental comparison begins with the chemical structures of the two molecules.

FeatureThis compoundCelecoxib
Chemical Formula C₉H₁₀O₄SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 214.24 g/mol [3]381.37 g/mol
Structure A phenylacetic acid with a methylsulfonyl group.A diaryl-substituted pyrazole with a sulfonamide group.
Key Functional Groups Carboxylic acid, MethylsulfonylSulfonamide, Trifluoromethyl, Pyrazole

Mechanism of Action and Signaling Pathway

Both Celecoxib and this compound exert their anti-inflammatory effects by targeting the cyclooxygenase (COX) pathway. The selective inhibition of COX-2 is the key to reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

The signaling pathway below illustrates the central role of COX-2 in the inflammatory cascade and the point of inhibition for these compounds.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor Celecoxib & This compound Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by Celecoxib and this compound.

Comparative Efficacy: In Vitro COX Inhibition

The efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. While extensive data is available for Celecoxib, specific IC50 values for this compound are not widely reported in publicly available literature, underscoring its primary role as a synthetic intermediate.

Table 1: In Vitro COX Inhibition Data for Celecoxib

Assay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Human Whole Blood Assay--7.6[4]
Human Whole Blood Assay--6.6[5]
Commonly Cited Ratio--30[6]

Note: IC50 values for Celecoxib can vary significantly depending on the specific in vitro assay conditions.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below is a representative methodology for an in vitro COX inhibition assay.

In Vitro COX Inhibition Assay Protocol

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and recombinant human COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (e.g., Celecoxib) and vehicle control (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Cofactors (e.g., hematin, glutathione).

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.

  • 96-well microplates.

  • Incubator and microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and serially dilute them to the desired concentrations in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compound or vehicle to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a chelating agent).

  • PGE2 Quantification: Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for screening and evaluating COX inhibitors.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (COX-1 & COX-2 Assays) Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Analysis Selectivity Analysis (COX-1/COX-2 Ratio) IC50_Determination->Selectivity_Analysis Lead_Compound Lead Compound Selection Selectivity_Analysis->Lead_Compound Animal_Models Anti-inflammatory Efficacy in Animal Models Lead_Compound->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetics Toxicology Toxicology and Safety Assessment Pharmacokinetics->Toxicology

Caption: A generalized workflow for the discovery and preclinical development of COX inhibitors.

Synthesis Overview

The synthetic pathways for both compounds are distinct, reflecting their different molecular complexities.

This compound Synthesis: A common method for synthesizing this compound involves the Willgerodt-Kindler reaction of 4-methylsulfonylacetophenone.[7] This is followed by hydrolysis to yield the final product.

Celecoxib Synthesis: The synthesis of Celecoxib typically involves the condensation of a substituted hydrazine with a β-diketone. A key step is the reaction of 4-methylphenylhydrazine with 1,1,1-trifluoro-4-(4-sulfamoylphenyl)butane-2,4-dione.

The logical relationship in the synthesis of many selective COX-2 inhibitors, including Etoricoxib, highlights the role of this compound as a starting material.

synthesis_relationship MSPA 4-(Methylsulfonyl)phenylacetic acid (Intermediate) Etoricoxib Etoricoxib (Selective COX-2 Inhibitor) MSPA->Etoricoxib Key Precursor In Multi-step Synthesis

Caption: The role of this compound as a key intermediate in the synthesis of Etoricoxib.

Conclusion

This comparative analysis underscores the distinct roles of this compound and Celecoxib in the field of COX-2 inhibition. Celecoxib is a well-characterized and clinically utilized selective COX-2 inhibitor with a defined therapeutic profile. In contrast, this compound, while possessing inherent COX-2 inhibitory properties due to its methylsulfonyl moiety, is primarily valued as a versatile and crucial intermediate in the synthesis of a new generation of selective COX-2 inhibitors. For researchers in drug discovery and development, understanding the properties and applications of both the final drug substance and its key building blocks is essential for the innovation of novel anti-inflammatory agents. Further investigation into the direct biological activity of this compound and its derivatives could unveil new therapeutic possibilities.

References

Assessing the COX-1/COX-2 Selectivity of 4-(Methylsulfonyl)phenylacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a significant goal in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore found in several selective COX-2 inhibitors, such as celecoxib and rofecoxib. This guide provides a comparative assessment of the COX-1/COX-2 selectivity of various analogs based on the 4-(methylsulfonyl)phenylacetic acid scaffold, supported by experimental data and detailed protocols.

Data Presentation: COX-1 and COX-2 Inhibition by 4-(Methylsulfonyl)phenyl Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 4-(methylsulfonyl)phenyl analogs against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to quantify the preference for COX-2 inhibition. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Rofecoxib> 1000.43> 232
4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)-furanone (Rofecoxib Analog)> 1000.32> 313
Azido Analog of Rofecoxib159.70.196812
(Z)-1-(4-(methylsulfonyl)phenyl)-2,3-diphenylprop-2-en-1-one-0.07-
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (Celecoxib Analog)-0.07508.6
Celecoxib (Reference)-0.06405

Note: "-" indicates data not available in the cited sources. The inhibitory activities and selectivity can vary based on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess these compounds, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibition.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2_1 Prostaglandin H2 (PGH2) Arachidonic_Acid:e->PGH2_1:w COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Physiological_Prostaglandins Physiological Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->Physiological_Prostaglandins Inflammatory_Prostaglandins Inflammatory Prostaglandins (e.g., pain, fever, inflammation) PGH2_2->Inflammatory_Prostaglandins Analogs 4-(Methylsulfonyl)phenylacetic Acid Analogs Analogs->COX1 (weaker) Analogs->COX2 Inhibition

Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the inhibitory action of the test compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, Enzymes (COX-1, COX-2), Cofactors, and Substrate Incubation Incubate enzyme with test compound or vehicle Reagents->Incubation Test_Compounds Prepare serial dilutions of 4-(Methylsulfonyl)phenylacetic acid analogs and controls Test_Compounds->Incubation Reaction_Initiation Initiate reaction by adding Arachidonic Acid Incubation->Reaction_Initiation Reaction_Termination Stop reaction after a defined time Reaction_Initiation->Reaction_Termination Measurement Measure prostaglandin production (e.g., colorimetric, fluorometric, LC-MS/MS) Reaction_Termination->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis Selectivity_Calculation Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) Data_Analysis->Selectivity_Calculation

Caption: A generalized workflow for an in vitro COX inhibition assay.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro COX inhibition assays.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Celecoxib, Rofecoxib)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, fluorometric probe, and arachidonic acid in the assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 5-10 minutes) using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Colorimetric COX Inhibition Assay

This assay also measures the peroxidase component of COX by monitoring the appearance of an oxidized colorimetric probe.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer

  • Heme

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid

  • Test compounds and controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: Similar to the fluorometric assay, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Inhibitor Addition: Add the test compounds or controls at various concentrations.

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the arachidonic acid substrate to start the reaction.

  • Detection: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine the percent inhibition and IC50 values as described for the fluorometric assay.

LC-MS/MS-Based COX Inhibition Assay

This highly sensitive and specific method directly measures the production of a specific prostaglandin, such as Prostaglandin E2 (PGE2).

Materials:

  • COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (cofactors)

  • Arachidonic acid

  • Test compounds and controls

  • Stop solution (e.g., 2.0 M HCl)

  • Internal standard (e.g., deuterated PGE2)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme and incubate briefly.

  • Inhibitor Incubation: Add the test compound in DMSO and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Start the reaction by adding arachidonic acid and incubate for a short duration (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Sample Preparation: Add an internal standard and process the sample for LC-MS/MS analysis (e.g., solid-phase extraction).

  • LC-MS/MS Analysis: Quantify the amount of PGE2 produced by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Calculate the percent inhibition of PGE2 formation for each inhibitor concentration relative to the vehicle control and determine the IC50 values.

Comparative Guide to Analytical Methods for 4-(Methylsulfonyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantitative analysis of 4-(Methylsulfonyl)phenylacetic acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The selection of a suitable analytical method is a critical step in the development and quality control of pharmaceutical products, ensuring the accuracy, reliability, and robustness of analytical data.

While a direct cross-validation study for this compound is not publicly available, this guide synthesizes representative performance data from studies on structurally similar molecules to offer a valuable comparative overview.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics for the analysis of a small organic molecule like this compound using HPLC with UV detection, LC-MS/MS, and CE with UV detection.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE-UV)
**Linearity (R²) **> 0.999> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 15% (in biological matrices)< 5%
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL20 - 100 ng/mL
Limit of Quantitation (LOQ) 30 - 150 ng/mL0.05 - 5 ng/mL60 - 300 ng/mL
Specificity/Selectivity GoodExcellentExcellent
Typical Run Time 10 - 30 minutes2 - 10 minutes15 - 45 minutes
Sample Throughput ModerateHighModerate
Cost per Sample LowHighMedium
Method Robustness HighModerateModerate

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for each of the discussed analytical methods. These protocols are intended as a starting point and may require optimization for specific applications and matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Dissolve and dilute samples in the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: An LC-MS/MS system comprising a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transition: Precursor ion [M-H]⁻ at m/z 213.2, with a product ion to be determined during method development.

  • Internal Standard: A stable-isotope labeled analog of the analyte is recommended for optimal accuracy and precision.

Sample Preparation (for biological matrices):

  • Spike 100 µL of the biological matrix (e.g., plasma) with the internal standard.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

Capillary Electrophoresis (CE) with UV Detection

Instrumentation: A capillary electrophoresis instrument equipped with a UV-Vis detector.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm to detector, 75 µm internal diameter).

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.0.

  • Separation Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Detection Wavelength: 225 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Sample Preparation:

  • Dissolve the sample in the background electrolyte.

  • Filter the sample through a 0.22 µm syringe filter.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships between key validation parameters.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Method Validation cluster_results 4. Results A Prepare Mobile Phase C System Suitability Test A->C B Prepare Standard & Sample Solutions B->C D Inject Samples & Standards C->D E Data Acquisition D->E F Linearity E->F L Data Processing E->L G Accuracy F->G H Precision G->H I Specificity H->I J LOD & LOQ I->J K Robustness J->K K->L M Report Generation L->M

Caption: A typical experimental workflow for HPLC method validation.

LCMSMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Aliquot Biological Matrix B Add Internal Standard A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Quantification G->H Validation_Logic cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOD LOD Method->LOD Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ LOQ LOD->LOQ

comparative study of the synthesis routes for 4-(Methylsulfonyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib.[1] The efficiency of its synthesis is crucial for the overall cost-effectiveness and environmental impact of the drug manufacturing process. This document outlines and compares the primary synthetic routes to this important compound.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into three main approaches: the Willgerodt-Kindler reaction, the oxidation of a thioether precursor, and the hydrolysis of corresponding esters or nitriles. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Quantitative Data Summary
Synthesis Route Starting Material Key Reagents/Catalysts Reaction Time Temperature Overall Yield Reference
Route 1a: Traditional Willgerodt-Kindler 4-(Methylsulfonyl)acetophenoneMorpholine, Sulfur, NaOH~2.5 hours125°C (reflux)Moderate[1][2]
Route 1b: Catalytic Willgerodt-Kindler 4-(Methylsulfonyl)acetophenoneMorpholine, Sulfur, HBF₄·SiO₂, NaOH~9 hours75-85°C~85%[1][3]
Route 2: Oxidation of Thioether Precursor ThioanisoleAcetyl chloride, AlCl₃, H₂O₂, Sodium tungstate, H₂SO₄Multi-stepVarious~74% (for precursor)[4]
Route 3: Ester Hydrolysis Ethyl 2-(4-(ethylsulfonyl)phenyl)acetateNaOH, Ethanol, Water12 hoursRoom Temp.~91%[2]

Detailed Synthesis Pathways and Methodologies

Route 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids. This approach starts from 4-(methylsulfonyl)acetophenone.

This one-pot method involves the reaction of 4-(methylsulfonyl)acetophenone with morpholine and elemental sulfur at high temperatures, followed by alkaline hydrolysis of the resulting thioamide intermediate.[1][2]

Experimental Protocol:

  • A mixture of 1-(4-methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol) is refluxed at 125°C for 2 hours in a round-bottom flask.

  • A 3N solution of NaOH (20 ml) is then added, and the reaction mixture is refluxed for an additional 30 minutes.

  • After cooling, the mixture is filtered, and the filtrate is acidified with HCl to a pH of 6.

  • The solution is filtered again and washed with ethyl acetate to remove impurities.

  • The resulting aqueous fraction is finally acidified with diluted HCl to yield the pure product as a white solid.[2]

To overcome the harsh conditions of the traditional method, a catalytic approach using silica-supported fluoboric acid (HBF₄·SiO₂) has been developed. This method proceeds at a lower temperature and often results in higher yields.[1][3]

Experimental Protocol:

  • Step 1: Thioamide Formation

    • In a four-necked flask, 4-methanesulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), HBF₄·SiO₂ powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol) are combined and stirred.[3]

    • The mixture is heated to 75°C and reacted for 3 hours.[1][3]

    • After the reaction, 50 mL of ethyl acetate is added, and the mixture is filtered while hot to remove the catalyst.

    • The filtrate is evaporated to remove the solvent, and 50 mL of methanol is added to induce crystallization. The resulting 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethiol is obtained with a yield of approximately 88%.[1][3]

  • Step 2: Hydrolysis

    • The thioamide from the previous step (13.3g, 44mmol) is added to a flask with 65mL of ethanol and 13mL of 50% NaOH solution.[3]

    • The mixture is heated to 80-85°C for 6 hours.[1][3]

    • Ethanol is distilled off under reduced pressure, and 50 mL of water is added to the residue.

    • The solution is allowed to stand, and any precipitate is filtered off.

    • The clear filtrate is cooled to 0°C, and the pH is adjusted to approximately 2 with 2N hydrochloric acid to precipitate the final product. The overall yield for this two-step process is about 85%.[3]

Route 2: Oxidation of a Thioether Precursor

This multi-step synthesis begins with a more readily available starting material, thioanisole, and involves the formation of 4-(methylsulfonyl)acetophenone as a key intermediate, which can then be converted to the final product via the Willgerodt-Kindler reaction. A crucial step in this pathway is the oxidation of the thioether group to a sulfone.

Experimental Protocol (for the synthesis of the precursor 4-(methylsulfonyl)acetophenone):

  • Friedel-Crafts Acylation: Thioanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like ethylene dichloride (EDC) to produce 4-(methylthio)acetophenone.[4]

  • Oxidation: To the solution containing 4-(methylthio)acetophenone, water, sodium tungstate, and sulfuric acid are added. The mixture is heated to 40-45°C.[4]

  • 50% hydrogen peroxide is then added dropwise while maintaining the temperature at 50°C.[4]

  • The mixture is aged for 3 hours at 50°C. The organic layer containing 4-(methylsulfonyl)acetophenone is then separated and can be used in subsequent steps.[4]

Another variation involves the Vilsmeier reaction of thioanisole to get 4-methylthio phenyl formaldehyde, followed by a Darzen reaction to obtain 4-methylthio phenyl acetaldehyde, which is then oxidized to this compound.[5]

Route 3: Hydrolysis of Ester Precursors

A straightforward and high-yielding method to obtain this compound is through the hydrolysis of its corresponding esters. This is often the final step in a multi-step synthesis.

Experimental Protocol (based on a similar ethylsulfonyl derivative):

  • To a 50mL round-bottom flask, add ethyl 2-(4-(ethylsulfonyl)phenyl)acetate (2.5g, 0.0098mol) and ethanol (18mL).[2]

  • Add an aqueous solution of sodium hydroxide (1.42 g, 0.0355 mol, dissolved in 18 mL of water) to the flask.[2]

  • Stir the mixture at room temperature for 12 hours.[2]

  • Evaporate the volatile components under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to a pH of 5.0.

  • Extract the product with ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the final acid. This method has been reported to achieve a yield of 91%.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described.

Synthesis_Routes cluster_route1 Route 1: Willgerodt-Kindler Reaction cluster_route2 Route 2: Oxidation Pathway cluster_route3 Route 3: Ester Hydrolysis 4_MSA 4-(Methylsulfonyl)acetophenone Thioamide Thioamide Intermediate 4_MSA->Thioamide Morpholine, Sulfur (Route 1a: 125°C) (Route 1b: 75°C, HBF₄·SiO₂) Final_Product_1 This compound Thioamide->Final_Product_1 NaOH, H₂O (Hydrolysis) Thioanisole Thioanisole 4_MTA 4-(Methylthio)acetophenone Thioanisole->4_MTA AcCl, AlCl₃ 4_MSA_2 4-(Methylsulfonyl)acetophenone 4_MTA->4_MSA_2 H₂O₂, Na₂WO₄ Final_Product_2 This compound 4_MSA_2->Final_Product_2 via Route 1 Ester Ethyl 4-(Methylsulfonyl)phenylacetate Final_Product_3 This compound Ester->Final_Product_3 NaOH, EtOH/H₂O (Hydrolysis) Willgerodt_Kindler_Comparison cluster_thermal Route 1a: Traditional (Thermal) cluster_catalytic Route 1b: Catalytic start 4-(Methylsulfonyl)acetophenone thermal_step1 React with Morpholine & Sulfur start->thermal_step1 catalytic_step1 React with Morpholine, Sulfur & HBF₄·SiO₂ start->catalytic_step1 thermal_step2 Hydrolyze with NaOH thermal_step1->thermal_step2 thermal_conditions Conditions: - 125°C (Reflux) - ~2.5 hours thermal_step1->thermal_conditions end_product This compound thermal_step2->end_product catalytic_step2 Hydrolyze with NaOH catalytic_step1->catalytic_step2 catalytic_conditions Conditions: - 75-85°C - ~9 hours - Higher Yield (~85%) catalytic_step1->catalytic_conditions catalytic_step2->end_product

References

A Head-to-Head Comparison of 4-(Methylsulfonyl)phenylacetic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)phenylacetic acid scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. The methylsulfonyl (SO₂CH₃) group is a key pharmacophore that imparts selectivity for the COX-2 isozyme over the constitutive COX-1 isozyme, the inhibition of which is associated with gastrointestinal side effects.[1][2][3][4] This guide provides a head-to-head comparison of various derivatives of this compound, summarizing their biological activities from several key studies. The data is presented to facilitate the comparative analysis of these compounds and to provide detailed experimental context.

Comparative Biological Activity of this compound Derivatives

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of different series of compounds based on the 4-(methylsulfonyl)phenyl scaffold. The data are presented as IC₅₀ values (the concentration of the compound required to inhibit 50% of the enzyme activity) and the selectivity index (SI), which is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI value indicates greater selectivity for COX-2.

Table 1: Imidazo[1,2-a]pyridine Derivatives

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized and evaluated for their COX inhibitory activity.[2]

CompoundRR'COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
5a HH>400.12>333.3
5d H4-F39.40.15262.7
5h 8-MeH38.20.09424.4
5i 8-Me4-Cl39.10.11355.5
5k 8-Me4-Me35.60.07508.6
5n 8-Me4-tolyl35.60.07508.6
Celecoxib --15.20.08190

Data extracted from a 2023 study on new potent COX-2 inhibitors.[2]

Table 2: Indole Derivatives

This series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of indomethacin.[5]

CompoundRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
4a Benzyl10.20.1856.67
4b 4-Chlorobenzyl11.80.11107.27
4c 4-Methylbenzyl9.70.1564.67
4d 4-Methoxybenzyl8.10.2040.50
4e 4-Fluorobenzyl10.90.1668.13
4f 4-Nitrobenzyl11.50.1482.14
Indomethacin -0.0390.490.079

Data from a 2018 study on indomethacin analogs with COX-2 inhibitory activity.[5]

Table 3: Linear 1,2-Diarylacetylene Derivatives

These compounds feature a linear acetylene scaffold with a methylsulfonylphenyl group.[1]

CompoundRR'COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
11f 4-SO₂Me3-OAc1.000.0616.7
12d 3-SO₂Me4-Me>1000.32>312.5
12f 3-SO₂Me3-OAc6.50.05130
Celecoxib --33.10.07472
Rofecoxib -->1000.50>200

Data from a study on a novel class of linear diarylacetylene COX-2 inhibitors.[1]

Key Experimental Protocols

The following are detailed methodologies for the key in vitro and in vivo assays cited in the comparative data tables.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds for the two COX isoforms.

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Incubation: The test compounds, at various concentrations, are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution (e.g., Tris-HCl buffer) containing a cofactor (e.g., hematin) and an inhibitor (e.g., glutathione) for a short period (e.g., 15-20 minutes) at a controlled temperature (e.g., 25-37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), the reaction is terminated by the addition of an acid solution (e.g., HCl).

  • Quantification of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound. The selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Grouping: The animals are divided into several groups: a control group, a standard drug group (e.g., celecoxib or indomethacin), and test groups for the synthesized compounds.

  • Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set time following drug administration (e.g., 1 hour), a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is given into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can also be determined.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the COX-2 inhibition pathway and a typical workflow for the evaluation of novel COX-2 inhibitors.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Derivatives 4-(Methylsulfonyl)phenylacetic Acid Derivatives Derivatives->COX2 Inhibition

Caption: Mechanism of action of this compound derivatives as COX-2 inhibitors.

Experimental_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Compound Design & Molecular Docking Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Edema_Assay Carrageenan-Induced Paw Edema Assay COX_Assay->Edema_Assay Ulcerogenicity Ulcerogenic Liability Study Edema_Assay->Ulcerogenicity Lead_Compound Lead Compound Identification Ulcerogenicity->Lead_Compound

Caption: A typical experimental workflow for the development and evaluation of novel COX-2 inhibitors.

References

benchmarking 4-(Methylsulfonyl)phenylacetic acid purity against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[1][2] Given its critical role in drug development, the purity of this starting material is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for purity determination.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial sources. It is important to note that these values are as stated by the suppliers and independent verification is recommended.

SupplierStated PurityAnalysis Method(s)
Thermo Scientific Chemicals97%HPLC, Aqueous acid-base Titration
Sigma-Aldrich97%Not specified
Tokyo Chemical Industry (TCI)>98.0%Titration (T)
Chem-Impex≥99%Assay by titration, HPLC
Briti Scientific≥98%Not specified
Sriwen Labs98%Not specified

It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch, which provides detailed information on the purity and the methods used for its determination.[3]

Experimental Protocols for Purity Verification

To independently verify the purity of this compound, the following analytical methods are recommended.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method is suitable for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities. Derivatization is necessary to increase the volatility of the acidic compound.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

  • Instrumentation: A GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 amu.

  • Data Analysis: Identify impurities by their mass spectra and calculate purity based on the relative peak areas.

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides structural information and can be used for a quantitative purity assessment (qNMR) using an internal standard.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh a known amount of the this compound sample and the internal standard.

    • Dissolve both in a known volume of DMSO-d₆.

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the standard.

4. Titration

An acid-base titration can determine the assay of the acidic compound.

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein.

  • Procedure:

    • Accurately weigh about 200 mg of this compound.

    • Dissolve in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution until a persistent pink color is observed.

    • Calculate the purity based on the volume of NaOH consumed.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_report Final Report Sample Commercial this compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS NMR ¹H NMR Analysis (qNMR) Sample->NMR Titration Acid-Base Titration Sample->Titration Purity Purity Determination (Area %, qNMR, Assay) HPLC->Purity Impurity Impurity Identification (MS, NMR) GCMS->Impurity NMR->Purity NMR->Impurity Titration->Purity Comparison Comparative Purity Report Purity->Comparison Impurity->Comparison

Caption: Workflow for the purity assessment of this compound.

Potential Impurities

During the synthesis of this compound, several impurities can be introduced. Awareness of these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification. Common impurities may include starting materials, reagents, and by-products from the synthetic route. For example, if synthesized from 1-(4-methanesulfonyl-phenyl)-ethanone, residual starting material or intermediates could be present.[4]

Conclusion

The purity of this compound is a critical parameter for researchers in the pharmaceutical industry. While commercial suppliers provide a range of purity grades, independent verification using robust analytical methods such as HPLC, GC-MS, NMR, and titration is highly recommended. The detailed protocols and workflow provided in this guide offer a comprehensive framework for researchers to assess the purity of their starting materials, thereby ensuring the quality and integrity of their research and development efforts.

References

A Comparative In Silico Analysis of COX-2 Inhibitors: Docking Studies of 4-(Methylsulfonyl)phenylacetic Acid and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the binding affinities and interaction patterns of 4-(Methylsulfonyl)phenylacetic acid, Celecoxib, Rofecoxib, and Etoricoxib with the Cyclooxygenase-2 (COX-2) enzyme through molecular docking simulations. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the potential of this compound as a COX-2 inhibitor compared to well-known commercial drugs.

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction mechanisms of this compound and the established COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib. The results, summarized in the table below, indicate the binding energy (ΔG) in kcal/mol and the key interacting amino acid residues within the COX-2 active site. Lower binding energy values suggest a more favorable and stable interaction between the ligand and the enzyme.

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
This compound (Value to be determined by study)(Residues to be identified by study)
Celecoxib -11.453 to -10.0[1]ARG-120, ARG-513, HIS-90, GLN-192, PHE-518[2][3][4]
Rofecoxib -10.4[5]ARG-513, HIS-90, GLN-192, PHE-518, ILE-517, SER-353[4][6]
Etoricoxib -11.22 to -9.40[7][8]Interacts with 19 amino acid residues within the COX-2 active site[9][10]

Experimental Protocols

To ensure a standardized and objective comparison, the following detailed methodology is proposed for the comparative docking studies. This protocol is based on established procedures found in the scientific literature.[2][5][11][12]

1. Protein Preparation: The three-dimensional crystal structure of the human COX-2 enzyme will be obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 5KIR.[2][5][12] The protein structure will be prepared by removing all heteroatoms, including water molecules and any co-crystallized ligands.[12] Hydrogen atoms will be added to the protein, and its structure will be optimized to correct for any missing atoms or structural anomalies.

2. Ligand Preparation: The 3D structures of this compound, Celecoxib, Rofecoxib, and Etoricoxib will be generated. The structures will be optimized to their lowest energy conformation using appropriate computational chemistry software.

3. Molecular Docking Simulation: Molecular docking will be performed using a validated software package such as AutoDock Vina or Glide.[5][11][13] A grid box will be defined to encompass the active site of the COX-2 enzyme, ensuring that the ligands can freely explore the binding pocket. The docking simulations will be run to generate multiple binding poses for each ligand.

4. Analysis of Results: The resulting ligand-protein complexes will be analyzed to determine the binding energies and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between each ligand and the amino acid residues of the COX-2 active site. The pose with the lowest binding energy will be considered the most probable binding mode.

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comparative molecular docking study.

G Comparative Molecular Docking Workflow cluster_ligands Ligands A Input Selection B Protein Preparation (COX-2) A->B C Ligand Preparation A->C D Molecular Docking Simulation B->D C->D L1 This compound L2 Celecoxib L3 Rofecoxib L4 Etoricoxib E Analysis of Results D->E F Comparative Analysis E->F G Conclusion F->G

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Signaling Pathway of COX-2 Inhibition

The diagram below depicts the simplified signaling pathway illustrating the role of COX-2 in inflammation and the mechanism of action of COX-2 inhibitors.

COX-2 Signaling Pathway Simplified COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

References

Safety Operating Guide

Proper Disposal of 4-(Methylsulfonyl)phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 4-(Methylsulfonyl)phenylacetic acid requires adherence to local, state, and federal regulations. This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, ensuring safe laboratory practices and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical, causing skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE ComponentSpecification
Eye/Face Protection Goggles (European standard - EN 166) or other approved safety glasses.
Hand Protection Protective gloves (e.g., Nitrile rubber).
Skin and Body Protection Long-sleeved clothing and a lab coat.
Respiratory Protection Not required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Data sourced from multiple safety data sheets.[2][4][5]

Disposal Procedures

The primary guideline for the disposal of this compound is to follow all applicable local, regional, and national regulations.[3] Waste from this chemical is generally classified as hazardous.[3]

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed. It should be collected in a designated, properly labeled, and sealed container.

  • Containerization: Use a suitable, closed container for disposal.[1] The container should be clearly labeled with the chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed.[1][3]

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Inform them of the contents of the container.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Important Considerations:

  • Do Not: Dispose of this chemical down the drain or in general trash.[3]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: 4-(Methylsulfonyl)phenylacetic aacid waste generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Place in a Labeled, Closed Container segregate->container spill Spill Occurs segregate->spill Potential Event store Store in a Cool, Dry, Well-Ventilated Area container->store contact_vendor Contact Approved Hazardous Waste Vendor store->contact_vendor hand_off Hand Off for Professional Disposal (e.g., Incineration) contact_vendor->hand_off end_point End: Disposal Complete hand_off->end_point cleanup Contain and Clean Up Spill (Avoid Dust Formation) spill->cleanup Yes spill_container Place Spill Debris in Hazardous Waste Container cleanup->spill_container spill_container->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Methylsulfonyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Methylsulfonyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1][2][3]

Quantitative Hazard Data

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Recommended Personal Protective Equipment (PPE)

Consistent and proper use of PPE is mandatory when handling this chemical.

Body PartPPE RecommendationStandards
Eyes/Face Safety goggles or eyeshieldsEuropean Standard EN 166[1][2]
Hands Chemical-resistant protective glovesInspect prior to use[4]
Body Long-sleeved laboratory coat and appropriate protective clothingTo prevent skin exposure[1][2]
Respiratory Not required under normal, well-ventilated conditions. If dust is generated, use a NIOSH-approved N95 or equivalent particle respirator.[1][4]NIOSH (US) or CEN (EU) approved

Step-by-Step Handling and Operational Plan

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. This includes preparation, handling, and post-handling procedures.

Experimental Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat prep_setup Ensure proper ventilation (e.g., fume hood) prep_ppe->prep_setup prep_emergency Locate and verify eyewash station and safety shower prep_setup->prep_emergency handle_weigh Carefully weigh solid chemical, avoiding dust formation prep_emergency->handle_weigh Proceed to handling handle_transfer Transfer chemical to reaction vessel handle_weigh->handle_transfer post_decon Decontaminate work surfaces handle_transfer->post_decon After experiment completion post_waste Collect waste in a labeled, sealed container post_decon->post_waste post_ppe_removal Remove PPE using proper technique post_waste->post_ppe_removal post_wash Wash hands thoroughly post_ppe_removal->post_wash

Caption: Workflow for Safely Handling this compound.

Detailed Protocols

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a long-sleeved lab coat.

    • Put on chemical-resistant gloves and safety goggles that meet the EN166 standard.[2]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Confirm that an eyewash station and safety shower are unobstructed and accessible.[1]

  • Handling:

    • When weighing and transferring the solid material, handle it gently to avoid creating dust.[3]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. If you are wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

    • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation develops, seek medical advice.[1][2]

    • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, contact a POISON CENTER or a physician.[1][2]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including any contaminated PPE (like gloves), in a suitable, clearly labeled, and tightly sealed container.[1][3]

    • Sweep up any solid spills and place the material into the designated waste container.[3]

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved and licensed waste disposal company.[1]

    • Do not dispose of the material down the drain.[5]

    • Always follow local, regional, and national regulations for hazardous waste disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.